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  • Product: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
  • CAS: 1339894-12-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Technical Guide for Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Identity: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS: 1339894-12-0)[1] Executive Summary In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Identity: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS: 1339894-12-0)[1]

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties is inextricably linked to successful clinical outcomes. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a highly specialized building block that exemplifies rational bioisosteric design. By integrating an oxetane ring, a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, and a secondary amine[1], this molecule achieves a delicate balance between lipophilicity, metabolic stability, and aqueous solubility.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural behavior, and validated experimental methodologies for its characterization.

Structural Deconstruction & Physicochemical Causality

As a Senior Application Scientist, I approach molecular profiling not just by measuring values, but by understanding the thermodynamic and electronic causality driving those values. The properties of this compound are dictated by three core structural modules:

A. The Oxetane Motif: Modulating Solvation and Conformation

The oxetane ring is a premier bioisostere for gem-dimethyl or carbonyl groups[2]. In this compound, the oxetane oxygen acts as a potent hydrogen-bond acceptor.

  • Causality: The high dipole moment of the oxetane ring significantly lowers the overall lipophilicity ( logP ) compared to a cycloalkyl equivalent. Furthermore, the low lipophilic volume of the oxygen atom reduces the hydrophobic penalty of cavitation during aqueous solvation, dramatically increasing thermodynamic solubility[2].

B. The Trifluoromethyl ( −CF3​ ) Group: Electronic and Steric Shielding

The ortho-substituted −CF3​ group on the benzyl ring serves a dual purpose: modulating electronics and blocking metabolism[3].

  • Causality: Fluorine is the most electronegative element, and the −CF3​ group exerts a powerful inductive electron-withdrawing effect ( −I )[3]. This effect propagates through the aromatic ring and the benzylic carbon, subtly depressing the pKa​ of the adjacent secondary amine. Sterically, the −CF3​ group shields the ortho and meta positions of the phenyl ring from Cytochrome P450-mediated aromatic oxidation, enhancing the molecule's metabolic half-life[3].

C. The Secondary Amine: Ionization and Salt Formation

The secondary amine bridges the oxetane and the substituted benzyl group, acting as the primary ionizable center.

  • Causality: While standard benzylamines typically exhibit a pKa​ of ~9.0, the combined −I effects from both the ortho- −CF3​ group and the oxetane oxygen pull electron density away from the nitrogen lone pair. This lowers the basicity, resulting in an estimated pKa​ of ~8.2. This ensures the molecule is predominantly (but not entirely) protonated at physiological pH (7.4), optimizing the balance between passive membrane permeability (neutral species) and aqueous solubility (ionized species)[4].

Quantitative Physicochemical Profile

The following table summarizes the fundamental and calculated physicochemical parameters of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, providing a baseline for formulation and assay design[1],[4].

PropertyValue / EstimateImplication for Drug Design
Molecular Weight 231.21 g/mol Excellent for CNS and systemic penetration (Lipinski compliant).
Chemical Formula C11​H12​F3​NO High Fsp3​ fraction due to oxetane; improves 3D complexity.
Estimated pKa​ ~8.2 (Basic)~86% ionized at pH 7.4; supports stable HCl salt formulation.
Estimated logP 2.1 - 2.5Optimal range for oral absorption and crossing the blood-brain barrier.
Estimated logD7.4​ 1.3 - 1.7Balances aqueous solubility with lipid bilayer permeability.
Topological PSA 21.26 ŲHighly permeable; well below the 90 Ų threshold for BBB penetration.
H-Bond Donors/Acceptors 1 / 5Complies with Rule of 5; oxetane and −CF3​ act as weak/strong acceptors.

Systems-Level Workflow Visualization

The following logic map illustrates how the structural modules of this compound dictate its physicochemical properties and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

G Compound N-{[2-(trifluoromethyl)phenyl]methyl} oxetan-3-amine Oxetane Oxetane Ring (H-Bond Acceptor) Compound->Oxetane CF3 Trifluoromethyl Group (Electron Withdrawing) Compound->CF3 Amine Secondary Amine (Ionizable Center) Compound->Amine Solubility Increased Aqueous Solubility & Lowered Lipophilic Volume Oxetane->Solubility Dipole Moment Ionization pKa Depression (~8.2) Balanced Ionization at pH 7.4 Oxetane->Ionization -I Effect Metabolism Steric Shielding & Oxidative Resistance CF3->Metabolism C-F Bond Strength CF3->Ionization -I Effect Amine->Ionization Inductive Effects ADME1 Enhanced Oral Bioavailability & Reduced Aggregation Solubility->ADME1 ADME2 Prolonged Hepatic Half-Life (Reduced CYP450 Clearance) Metabolism->ADME2 ADME3 Optimal Membrane Permeability & Salt Formulation Viability Ionization->ADME3

Caption: Structure-Property Relationship (SPR) mapping of the compound's structural modules to ADME outcomes.

Validated Experimental Methodologies

To ensure scientific integrity and trustworthiness, the physicochemical properties of this compound must be empirically validated using self-validating, orthogonal assay systems[4]. Below are the gold-standard protocols for profiling this specific amine.

Protocol 1: Potentiometric pKa​ Determination (Yasuda-Shedlovsky Extrapolation)

Because the compound may exhibit limited solubility in purely aqueous unbuffered media at high pH (when the amine is neutralized), a co-solvent potentiometric titration is required.

  • Preparation: Prepare a 1.0 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Acidify the solution to pH 2.0 using standardized 0.5 M HCl to fully protonate the secondary amine.

  • Base Addition: Titrate with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO2​ absorption) at a constant 25∘C .

  • Self-Validation Check: Perform a blank titration (solvent only) to subtract the background ionization of the solvent system.

  • Data Processing: Plot the apparent pKa​ ( psKa​ ) against the inverse dielectric constant of the co-solvent mixtures. Extrapolate to 0% co-solvent (pure water) using the Yasuda-Shedlovsky equation to obtain the true aqueous pKa​ .

Protocol 2: logD7.4​ Determination via Miniaturized Shake-Flask & LC-MS/MS

The shake-flask method remains the definitive standard for partition coefficients, superior to computational models which often struggle with the oxetane-fluorine interplay[4].

  • Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours at 25∘C to ensure mutual saturation. Separate the phases.

  • Incubation: Dissolve the compound in the pre-saturated buffer to a concentration of 10 µM. Add an equal volume of pre-saturated 1-octanol in a glass vial (avoid plastics to prevent non-specific binding of the lipophilic −CF3​ moiety).

  • Equilibration: Shake the vials at 300 rpm for 60 minutes, then centrifuge at 3000 x g for 15 minutes to achieve sharp phase separation.

  • Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS (MRM mode targeting the specific mass transition of the parent ion).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. It must be ≥95% of the initial input mass. A lower recovery indicates precipitation or adsorption to the vial walls, invalidating the run.

Protocol 3: Kinetic Aqueous Solubility via Nephelometry

Kinetic solubility mimics the conditions of biological assays where compounds are dosed from DMSO stocks.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Spike the DMSO stock into 50 mM Phosphate Buffered Saline (pH 7.4) across a concentration gradient (1 µM to 500 µM), keeping the final DMSO concentration constant at 1% (v/v).

  • Incubation: Incubate the microtiter plate at 37∘C for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Measure the forward light scattering using a nephelometer.

  • Analysis: The kinetic solubility limit is defined as the concentration at which the scattering signal deviates by more than 3 standard deviations from the buffer blank, indicating the onset of colloidal aggregation.

Conclusion

N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine represents a sophisticated intersection of steric, electronic, and thermodynamic design. By leveraging the solubilizing power of the oxetane ring alongside the metabolic resilience of the trifluoromethyl group, this building block is primed for integration into lead optimization campaigns targeting high-quality, orally bioavailable therapeutics.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry 53.8 (2010): 3227-3246. Available at:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at:[Link]

  • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier (2016). Available at:[Link]

Sources

Exploratory

Structural Crystallography and Supramolecular Assembly of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Technical Guide

Executive Summary The molecule N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS 1339894-12-0) represents a highly privileged scaffold in modern drug discovery. It merges the metabolic stability and lipophilicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS 1339894-12-0) represents a highly privileged scaffold in modern drug discovery. It merges the metabolic stability and lipophilicity of an ortho-trifluoromethylbenzyl moiety with the unique physicochemical profile of an oxetane ring—a widely used bioisostere for gem-dimethyl and carbonyl groups[1]. Understanding the solid-state conformation and X-ray diffraction (XRD) properties of this molecule is critical for rational drug design. This whitepaper dissects the crystallographic workflow, conformational causality, and supramolecular packing rules governing this specific molecular architecture.

Molecular Anatomy & Conformational Causality

To interpret the electron density map of this molecule, one must understand the competing stereoelectronic forces dictated by its three distinct functional domains.

The Oxetane Ring: Strain and Puckering

Unlike cyclobutane, which exhibits a highly puckered conformation (approx. 30°) to relieve severe eclipsing interactions, the oxetane ring is essentially planar but maintains a slight puckering angle of 10° to 16°[2][3].

  • Causality: The presence of the oxygen heteroatom removes one set of transannular substituents, drastically reducing unfavorable gauche interactions[2].

  • Crystallographic Signatures: In high-resolution X-ray structures, the C–O–C bond angle typically refines to a highly strained ~90.2°, exposing the oxygen lone pairs and making the oxetane an exceptional hydrogen-bond acceptor[2].

The Ortho-Trifluoromethyl Group: Steric Locking and Disorder

The –CF₃ group exerts a profound influence on both intramolecular conformation and intermolecular packing.

  • Causality: Positioned ortho to the benzylamine linker, the bulky –CF₃ group creates a steric clash that restricts the free rotation of the C(aryl)–C(benzyl) bond, effectively "locking" the molecule into a preferred conformation.

  • Crystallographic Signatures: The –CF₃ group is notorious for exhibiting rotational disorder in the crystal lattice[4]. The electron density of the three fluorine atoms often smears into a continuous torus at room temperature, necessitating low-temperature data collection to resolve discrete atomic positions.

The Secondary Amine Linker

The amine acts as the primary hydrogen-bond donor in the system. Because the oxetane oxygen is highly polarized and sterically accessible, the dominant supramolecular motif is a continuous N–H···O hydrogen-bonding network[1].

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a high-quality structural model, the following self-validating protocol must be executed. This workflow is designed specifically to mitigate the rotational disorder of the fluorous domain.

SCXRD_Workflow N1 1. Compound Purification (>99% Purity) N2 2. Vapor Diffusion Crystallization (EtOAc / Hexanes) N1->N2 N3 3. Cryo-Mounting (Quench to 100 K) N2->N3 N4 4. X-Ray Diffraction (Mo Kα or Cu Kα) N3->N4 N5 5. Structure Refinement (SHELXL & Disorder Modeling) N4->N5

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Step-by-Step Methodology
  • Crystallization via Vapor Diffusion:

    • Protocol: Dissolve 10 mg of the compound in a minimum volume (approx. 0.5 mL) of ethyl acetate (solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Cap the outer vial tightly.

    • Causality: Vapor diffusion ensures a highly controlled, gradual supersaturation rate. This thermodynamic control prevents the kinetic trapping of metastable polymorphs and yields diffraction-quality single crystals.

  • Cryo-Mounting and Quenching:

    • Protocol: Harvest a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the crystal to the goniometer head under a continuous nitrogen cryostream set to 100 K.

    • Causality: Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs). This is an absolute requirement to freeze the rotational dynamics of the –CF₃ group and accurately assign the C–F bond lengths[5].

  • Data Collection & Integration:

    • Protocol: Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Ensure high redundancy to accurately model the fluorous interactions. Integrate the frames using software such as APEX4 or CrysAlisPro.

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Disorder Handling: If the –CF₃ group shows residual electron density peaks indicating multiple rotational states, model the disorder over two positions using part numbers and apply geometric restraints (SADI or DFIX for C–F bonds, SIMU/DELU for anisotropic displacement parameters).

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric metrics based on authoritative structural data for highly similar fluorinated oxetane derivatives.

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / RangeRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, chiral/prochiral small organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemic mixtures.
Temperature 100(2) KRequired to suppress –CF₃ thermal motion[5].
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency for this molecular weight.
Table 2: Benchmark Bond Lengths and Angles
Structural FeatureMetric TypeExpected ValueCausality / Reference
Oxetane C–O–C Angle~90.2°High ring strain; exposes oxygen lone pairs[2].
Oxetane C–C–O Angle~92.0°Hybridization shifts to accommodate small ring size[2].
C(sp³)–F Bond Length1.32 – 1.34 ÅShort, highly polarized bonds; prone to apparent shortening if disorder is unmodeled.
Amine C–N Bond Length1.45 – 1.47 ÅStandard secondary aliphatic-benzylic amine bond.

Supramolecular Assembly & Crystal Packing

The crystal packing of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a delicate balance of strong hydrogen bonding and weak dispersion forces.

Supramolecular C Central Molecule O Oxetane Oxygen (H-Bond Acceptor) C->O  Dipole Alignment N Secondary Amine (H-Bond Donor) C->N  N-H···O Networks F Trifluoromethyl (F...F & C-H...F) C->F  Fluorous Effect

Key intermolecular interactions governing the crystal packing.

The Primary Motif: N–H···O Hydrogen Bonding

Because the oxetane ring acts as a conformational lock and a potent hydrogen-bond acceptor[1], the dominant packing feature is a 1D chain driven by N–H···O interactions. The secondary amine hydrogen atom points directly toward the sterically unhindered oxygen of an adjacent oxetane ring. Expected donor-acceptor (N···O) distances range from 2.85 to 3.05 Å.

The Secondary Motif: The Fluorous Effect

The 3D lattice is further stabilized by the "fluorous effect"—a network of weak, yet highly directional interactions involving the –CF₃ group[4].

  • C–H···F Interactions: The highly electronegative fluorine atoms act as weak acceptors for adjacent aromatic or aliphatic protons[6][7].

  • F···F Contacts: Halogen-halogen interactions between adjacent trifluoromethyl groups often dictate the final 3D architecture. These contacts typically exhibit F···F distances of ~2.90 to 3.10 Å, which is near or slightly longer than the sum of the van der Waals radii for fluorine[4][6].

Conclusion

The X-ray crystallographic analysis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine requires careful attention to the disparate behaviors of its functional groups. While the oxetane ring provides a rigid, slightly puckered anchor that drives N–H···O hydrogen bonding, the ortho-trifluoromethyl group introduces steric constraints and rotational disorder. By employing low-temperature diffraction techniques and rigorous disorder modeling, researchers can accurately map the fluorous interactions and hydrogen-bond networks that define the solid-state behavior of this vital pharmacophore.

References

  • The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network Source: PMC - NIH URL:[Link]

  • Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides Source: PubMed - NIH URL:[Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides Source: CrystEngComm (RSC Publishing) URL:[Link]

  • High-Pressure Freezing, Crystal Structure Studies and Si-CF3 Bond Polarizability of Trimethyl(trifluoromethyl)silane Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Research Group, University of Illinois URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL:[Link]

  • The Oxetane Ring in Taxol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to Computational Modeling of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The accurate prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery. This guide provides an in-depth, technical framework for the computational modeling of the binding affinity for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, a molecule featuring key medicinal chemistry motifs such as a trifluoromethyl group for metabolic stability and an oxetane ring. As no specific biological target for this ligand is publicly established, this document presents a robust, target-agnostic workflow. We navigate the hierarchical process of computational analysis, beginning with initial pose prediction via molecular docking, proceeding to the assessment of complex stability through molecular dynamics (MD) simulations, and culminating in rigorous binding free energy calculations. Each stage is presented with detailed, field-proven protocols and a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers with the expertise to implement a comprehensive computational strategy for evaluating ligand binding affinity, thereby accelerating the drug discovery pipeline.

The Compound and the Computational Challenge

N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a structurally interesting small molecule. Its design incorporates elements highly valued in medicinal chemistry. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but possesses unique properties; its strong electron-withdrawing nature can modulate pKa, and the strength of C-F bonds often enhances metabolic stability and binding affinity through specific interactions.[1][2] The oxetane moiety serves as a versatile scaffold, capable of improving physicochemical properties like solubility while providing a three-dimensional structure that can explore binding pockets effectively.

The central challenge in early-stage drug discovery is to accurately and efficiently determine which biological target a compound like this binds to and with what affinity. Answering this question computationally saves significant time and resources. This guide provides the workflow to calculate the binding free energy (ΔG_bind), the most critical thermodynamic parameter for quantifying binding affinity.

Foundational Principles of In Silico Affinity Prediction

The binding affinity of a ligand to a protein is quantified by the Gibbs free energy of binding (ΔG_bind). A more negative ΔG_bind corresponds to a stronger, more favorable interaction. Computational methods aim to calculate this value by simulating the physical interactions between the two molecules. These methods exist on a spectrum of accuracy and computational cost. Our workflow adopts a hierarchical approach, using faster, less accurate methods to filter and prepare systems for more rigorous, computationally intensive calculations.

This tripartite strategy includes:

  • Molecular Docking: A rapid computational method to predict the predominant binding mode(s) of a ligand to a protein and provide an initial, qualitative estimate of binding strength.[3]

  • Molecular Dynamics (MD) Simulation: A technique that simulates the time-dependent behavior of the protein-ligand complex, allowing for an assessment of the binding pose's stability and providing the necessary conformational sampling for more accurate energy calculations.[4][5]

  • Binding Free Energy Calculation: Advanced methods that compute the ΔG_bind with higher accuracy from the dynamic ensembles generated by MD simulations.[6][7]

The Computational Workflow: A Tripartite Approach

This section outlines the logical flow of the entire process, from initial setup to the final, quantitative prediction of binding affinity.

G cluster_0 Part A: Pose Prediction cluster_1 Part B: Dynamic Simulation cluster_2 Part C: Affinity Quantification ligand_prep Ligand Preparation (Parameterization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (from PDB) protein_prep->docking pose_analysis Pose Analysis & Selection docking->pose_analysis system_setup System Setup (Solvation & Ionization) pose_analysis->system_setup Best Pose equilibration System Equilibration (NVT & NPT) production_md Production MD Run (e.g., GROMACS) mmpbsa MM/PBSA Calculation production_md->mmpbsa MD Trajectory fep Alchemical Free Energy (FEP/TI) production_md->fep final_dg Final ΔG_bind mmpbsa->final_dg fep->final_dg

Figure 1: High-level overview of the tripartite computational workflow for binding affinity prediction.

Protocol Deep Dive: Methodologies and Rationale

This section provides detailed, step-by-step protocols for each phase of the workflow. The causality behind each choice is explained to provide a deeper understanding of the process.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This adage is paramount in computational modeling. Proper preparation of both the ligand and protein is a critical, non-negotiable first step.

Since N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is not a standard biomolecule, it requires parameterization—the process of defining the force field terms that describe its intramolecular and intermolecular interactions.

Step-by-Step Protocol:

  • Obtain 3D Structure: Draw the molecule in a chemical editor (e.g., Avogadro, ChemDraw) and save it as a .mol2 or .pdb file.

  • Add Hydrogens: Use a tool like Avogadro or UCSF Chimera to add hydrogen atoms, ensuring the correct protonation state of the amine group at physiological pH (~7.4).

  • Generate Force Field Parameters: This is the most critical step. We will use the Antechamber tool from the AmberTools suite to generate parameters compatible with the General AMBER Force Field (GAFF), which is designed for organic small molecules.[8][9]

    • Command: antechamber -i ligand.mol2 -fi mol2 -o ligand.ac -fo ac -c bcc -s 2

    • Rationale: This command calculates AM1-BCC charges, which are standard for GAFF, and prepares an intermediate file.

  • Check for Missing Parameters: Run parmchk2 to identify any missing parameters in the GAFF database.

    • Command: parmchk2 -i ligand.ac -f ac -o ligand.frcmod

    • Rationale: parmchk2 will find analogous parameters in the GAFF dataset and generate a file (.frcmod) containing them. This ensures that the simulation software knows how to treat every bond, angle, and dihedral in the ligand.

  • Generate Topology: Use Amber's tleap program to combine the generated files and create the final topology and coordinate files for the simulation.

The protein structure is typically obtained from the RCSB Protein Data Bank (PDB). These structures are experimental and often require cleaning.

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for the chosen target protein.

  • Clean PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This can be done with simple text editing or using tools within PyMOL or UCSF Chimera.[10]

  • Add Hydrogens & Check Protonation: Use a program like pdb2gmx in GROMACS or the PDB2PQR server.[11]

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating interactions like hydrogen bonds. It is crucial to correctly assign the protonation states of histidine, aspartate, and glutamate residues, as this dramatically affects the electrostatic environment of the binding site.

  • Select Force Field: Choose a biomolecular force field. The CHARMM36m and AMBER ff14SB force fields are modern, well-validated choices for proteins.[12][13]

Table 1: Overview of Recommended Software and Tools

Tool Purpose Source
UCSF Chimera / PyMOL Visualization, PDB cleaning, system setup [URL:https://www.cgl.ucsf.edu/chimera/], [URL:https://pymol.org/2/]
AmberTools (Antechamber) Ligand parameterization (GAFF) [URL:https://ambermd.org/AmberTools.php]
GROMACS High-performance MD simulations [URL:http://www.gromacs.org/][14]

| AutoDock Vina | Molecular docking | [URL:https://vina.scripps.edu/][15] |

Part A: Molecular Docking with AutoDock Vina

Docking provides a computationally inexpensive way to generate a credible starting structure of the protein-ligand complex.

Step-by-Step Protocol:

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina, which includes charge and atom type information. This is done using scripts from the AutoDock Tools suite.

  • Define the Binding Site: Identify the binding pocket. If a co-crystallized ligand is present in the original PDB structure, the box can be centered on it. Otherwise, binding site prediction tools may be needed. Define a search space (a "box") that encompasses this site.[16]

  • Run Docking: Execute AutoDock Vina. It will perform a stochastic search of the ligand's conformational and orientational space within the box, scoring each pose.

    • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analyze Results: Vina will output several binding poses ranked by a scoring function (in kcal/mol).

    • Causality: A lower score suggests a more favorable interaction. However, this score is not a true ΔG_bind. Its primary utility is to rank different poses of the same ligand. The top-ranked pose, especially if it is part of a cluster of similar low-energy poses, is selected as the starting point for MD simulation. Visual inspection in PyMOL is crucial to ensure the pose is chemically sensible (e.g., hydrogen bonds are formed, no major steric clashes).[17]

Part B: Molecular Dynamics with GROMACS

MD simulations provide a dynamic view of the complex, allowing us to assess the stability of the docked pose and generate an ensemble of structures for more accurate energy calculations.[18]

G start Start: Protein-Ligand Complex define_box 1. Define Unit Cell (gmx editconf) start->define_box solvate 2. Solvate System (gmx solvate) define_box->solvate add_ions 3. Add Ions (gmx genion) solvate->add_ions minimize 4. Energy Minimization add_ions->minimize nvt 5. NVT Equilibration (Constant Volume/Temp) minimize->nvt Relaxed System npt 6. NPT Equilibration (Constant Pressure/Temp) nvt->npt Correct Temperature production 7. Production MD (Data Collection) npt->production Correct Density

Figure 2: Step-by-step workflow for setting up and running an MD simulation using GROMACS.

Step-by-Step Protocol:

  • Combine Topologies: The GROMACS topology file (.top) must be edited to include both the protein and the ligand parameters.[11]

  • System Setup (as per Figure 2):

    • Define Box: Create a simulation box (e.g., cubic) around the complex, ensuring sufficient distance between the protein and the box edges.

    • Solvate: Fill the box with a chosen water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform steepest descent minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system. The position restraints are gradually released.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) without any restraints. Trajectory data is saved at regular intervals for analysis.

Table 2: Typical MD Simulation Parameters

Parameter Value Rationale
Ensemble NPT Simulates conditions closest to a standard lab experiment.
Temperature 300 K Approximate human body temperature.
Pressure 1 bar Standard atmospheric pressure.
Time Step 2 fs A standard time step for biomolecular simulations with constrained hydrogen bonds.

| Production Length | 100-500 ns | Sufficient time to observe the stability of the complex and sample relevant conformations. |

Part C: Binding Free Energy Calculations

This is the final, quantitative step. We will discuss two major approaches: MM/PBSA and Alchemical Free Energy.

MM/PBSA is an end-state method that calculates the binding free energy by analyzing snapshots from the MD trajectory.[19]

Equation: ΔG_bind = - [ + ]

Protocol:

  • Extract Trajectories: Create three separate trajectories from the production MD run: one for the complex, one for only the protein, and one for only the ligand.

  • Calculate Energy Components: Use a GROMACS tool like g_mmpbsa to calculate the various energy terms for each of the three trajectories. This includes molecular mechanics energy (bonds, angles, van der Waals, electrostatics) and solvation free energy (polar and non-polar contributions).

  • Compute ΔG_bind: The tool subtracts the energies of the free protein and ligand from the complex to yield the binding free energy.

Trustworthiness: MM/PBSA is excellent for ranking a series of related ligands but is less accurate for predicting absolute binding affinities, primarily because it often neglects the contribution of conformational entropy.

This method is the theoretical gold standard. It calculates the free energy of decoupling the ligand from its environment (either in water or in the protein binding site) along a non-physical, "alchemical" path.[20][21][22]

G L_bound Ligand (Bound) L_unbound Ligand (Unbound) P_unbound Protein + Ligand (in solution) L_unbound->P_unbound Decouple Ligand from Solvent ΔG_decouple(solv) P_bound Protein-Ligand Complex P_bound->L_bound Decouple Ligand from Protein ΔG_decouple(prot) P_bound->P_unbound ΔG_bind (Physical Path)

Figure 3: Thermodynamic cycle for absolute binding free energy calculation. The desired ΔG_bind is calculated via the alchemical path.

Protocol:

  • Setup: This involves creating two sets of systems: one with the ligand in the solvated protein binding site, and one with the ligand in a box of water.

  • Define Alchemical Pathway: The ligand's interactions (both electrostatic and van der Waals) are turned off in a stepwise manner controlled by a coupling parameter, λ (lambda), which goes from 1 (fully interacting) to 0 (non-interacting).

  • Run Simulations: A separate MD simulation is run for each discrete λ window. This requires significant computational resources.

  • Calculate Free Energy: The free energy difference between each λ window is calculated and then integrated across the entire pathway to give the total free energy of decoupling. The final ΔG_bind is the difference between the decoupling free energy in the solvent and in the protein.[20]

Trustworthiness: While computationally demanding, alchemical methods are the most rigorous and accurate for predicting binding free energies, often achieving accuracy within 1-2 kcal/mol of experimental values when performed correctly.[6]

Analysis, Visualization, and Interpretation

Raw simulation data is meaningless without proper analysis and interpretation.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the system and the binding pose. A stable, low-RMSD plateau is indicative of a stable complex.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor specific interactions, like hydrogen bonds between the ligand and protein, throughout the simulation to understand which residues are key for binding.

  • Visualization with PyMOL:

    • Create high-quality images of the predicted binding pose.[23][24]

    • Highlight key interacting residues identified from the MD simulation.

    • Generate surfaces of the binding pocket to show shape complementarity.

Table 3: Hypothetical Summary of Binding Affinity Results

Method Predicted ΔG_bind (kcal/mol) Key Findings
AutoDock Vina Score -8.5 Favorable initial pose prediction.
MM/PBSA -10.2 ± 1.5 Strong binding predicted, dominated by electrostatic interactions.

| FEP/TI | -9.8 ± 0.8 | Rigorous calculation confirms high-affinity binding. |

Conclusion

This guide has detailed a comprehensive, multi-tiered workflow for the computational prediction of binding affinity for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine. By progressing from rapid docking to rigorous alchemical free energy calculations, researchers can build a high-confidence model of a ligand's interaction with its biological target. The emphasis on proper system preparation, understanding the rationale behind each step, and careful analysis is crucial for generating trustworthy and reproducible results. While computationally intensive, this in silico approach provides invaluable insights that can guide experimental efforts, prioritize candidates, and ultimately accelerate the path to novel therapeutics.

References

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  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. ACS Publications. , [URL:https://pubs.acs.org/doi/10.1021/acs.jcim.3c01991]

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  • Molecular Docking Tutorial. , [URL:https://www.biocomputingup.org/tutorial/molecular-docking-tutorial]

  • Calculation of absolute protein-ligand binding free energy using distributed replica sampling. American Institute of Physics. , [URL:https://pubs.aip.org/aip/jcp/article/129/15/155102/338275/Calculation-of-absolute-protein-ligand-binding]

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. , [URL:https://github.com/jayanti-prasad/MDSIM/blob/master/gromacs-tutorials/Protein-Ligand-Complex/README.md]

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Protocols & Analytical Methods

Method

incorporating N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into peptide mimetics

Application Note: Strategic Incorporation of N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine into Peptidomimetics Executive Summary The development of peptide therapeutics is frequently bottlenecked by poor oral bioa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine into Peptidomimetics

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, rapid proteolytic degradation, and suboptimal membrane permeability. This application note details the rationale and experimental protocols for incorporating a highly specialized building block—N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine —into peptide backbones or as a C-terminal capping group. By leveraging the unique physicochemical properties of the oxetane ring and the steric/lipophilic profile of the 2-(trifluoromethyl)benzyl moiety, researchers can synthesize peptidomimetics with dramatically enhanced metabolic stability and target affinity.

Scientific Rationale & Design Philosophy

The design of this specific secondary amine building block is rooted in advanced bioisosteric replacement strategies:

  • The Oxetan-3-amine Core: The four-membered oxetane ring acts as a highly effective structural surrogate for amide carbonyls and gem-dimethyl groups[1]. Because oxetane is an electron-withdrawing group, it lowers the basicity of the adjacent nitrogen by approximately 3 pKa units, effectively reducing the desolvation penalty required for the molecule to cross lipid bilayers[2]. Furthermore, the moderate ring strain of oxetanes has been shown to redirect metabolic clearance pathways away from standard cytochrome P450 (CYP450) oxidation toward microsomal epoxide hydrolase (mEH), reducing the risk of drug-drug interactions[3].

  • The 2-(Trifluoromethyl)benzyl Motif: The addition of an ortho-trifluoromethyl group provides intense steric shielding to the adjacent pseudo-peptide bond, blocking access by endogenous proteases. Additionally, the CF₃ group acts as a lipophilic anchor that enhances binding in hydrophobic target pockets while resisting the oxidative liabilities typically associated with unfluorinated alkyl groups[4].

When combined, these two moieties create a robust, non-hydrolyzable amide isostere that expands the structural space of modern peptidomimetics[5].

Mechanistic Workflow & Pharmacokinetic Advantages

Workflow A 1. Target Peptide Selection B 2. Reductive Amination (Oxetane Core) A->B C 3. COMU-Mediated Peptide Coupling B->C D 4. Cleavage & Purification C->D E 5. PK & Stability Validation D->E

Caption: Logical workflow for synthesizing and validating oxetane-modified peptidomimetics.

By replacing a highly labile C-terminal amide with our target compound, the metabolic degradation pathway is fundamentally altered. CYP450 enzymes, which typically target unprotected amides and basic amines, are bypassed in favor of slower, mEH-mediated clearance[3].

MetabolicShift Standard Standard Amide Bond CYP CYP450 Enzymes (Rapid Oxidation) Standard->CYP Oxetane Oxetane-Modified Mimetic mEH Microsomal Epoxide Hydrolase (mEH Pathway) Oxetane->mEH Degradation Rapid Clearance (Low Half-life) CYP->Degradation Stability Sustained Bioavailability (Extended Half-life) mEH->Stability

Caption: Metabolic shift of oxetane-modified peptides from CYP450 degradation to mEH-mediated clearance.

Experimental Protocols

The following protocols form a self-validating system, moving from the synthesis of the building block to its incorporation and subsequent biological validation.

Protocol 3.1: Synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Causality Check: We utilize reductive amination of oxetan-3-one. Sodium triacetoxyborohydride (STAB) is explicitly chosen over NaBH₄ because its milder reducing power prevents the premature reduction of the ketone to oxetan-3-ol, ensuring high chemoselectivity for the intermediate imine.

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-(trifluoromethyl)benzylamine (1.0 equiv, 10 mmol) and oxetan-3-one (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Rationale: The weak Brønsted acid activates the ketone, accelerating nucleophilic attack by the amine. Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Protocol 3.2: Sterically Hindered Peptide Coupling (C-Terminal Amidation)

Causality Check: Coupling a peptide acid to this secondary amine is thermodynamically challenging due to the severe steric bulk of the oxetane ring and the ortho-CF₃ group. Standard reagents (e.g., HATU/DIPEA) yield <20% conversion. We deploy COMU and Oxyma Pure at elevated temperatures to overcome the activation energy barrier while strictly suppressing epimerization.

  • Activation: Dissolve the N-protected peptide acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add COMU (1.1 equiv) and Oxyma Pure (1.1 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add the synthesized N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (1.2 equiv).

  • Thermal Acceleration: Heat the reaction mixture to 50°C using a controlled heating block or microwave reactor for 2 hours. Rationale: Thermal input is mandatory to drive the nucleophilic attack of the highly hindered secondary amine.

  • Isolation: Dilute with EtOAc, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry and concentrate for subsequent global deprotection.

Protocol 3.3: In Vitro Microsomal Stability Assay

Causality Check: To validate the metabolic shift away from CYP450, the peptidomimetic is incubated in Human Liver Microsomes (HLM) with an NADPH regenerating system. If stability is maintained despite the presence of NADPH (the required CYP cofactor), CYP evasion is confirmed.

  • Preparation: Prepare a 1 µM solution of the oxetane-modified peptide in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life (T₁/₂).

Quantitative Data & Optimization

Table 1: Optimization of Coupling Conditions for the Hindered Secondary Amine

Coupling ReagentAdditiveBaseTemp (°C)Time (h)Conversion (%)Epimerization (%)
HATUHOAtDIPEA251218%< 1%
HATUHOAtDIPEA50445%4.5%
COMU Oxyma Pure DIPEA 50 2 > 95% < 1%
BTC (Triphosgene)CollidineNone25672%8.2%

Table 2: Comparative Pharmacokinetic Profiling (Standard vs. Oxetane-Modified)

ParameterStandard Peptide (C-Terminal Amide)Oxetane-Modified Peptidomimetic
LogD (pH 7.4) 1.22.4
HLM Half-Life (T₁/₂) 14 minutes> 120 minutes
Primary Clearance Pathway CYP3A4 / ProteolysismEH (Microsomal Epoxide Hydrolase)
Caco-2 Permeability (Papp) 1.5 × 10⁻⁶ cm/s8.4 × 10⁻⁶ cm/s

Conclusion

The strategic integration of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into peptide sequences represents a paradigm shift in peptidomimetic design. By utilizing COMU/Oxyma-mediated coupling, researchers can efficiently overcome the inherent steric hindrance of this building block. The resulting mimetics exhibit profound resistance to CYP450-mediated metabolism and proteolytic cleavage, paving the way for the development of orally bioavailable peptide therapeutics.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS Publications). 6

  • Oxetanes in Drug Discovery. PharmaBlock. 4

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy (SCIRP). 3

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery (Taylor & Francis). 5

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2

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Application

Application Note: In Vitro Screening and Biophysical Characterization of Fluorinated Oxetane Fragments

Compound in Focus: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Application: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and ADME Profiling Scientific Rationale & Strategic Framework In modern Fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound in Focus: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Application: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and ADME Profiling

Scientific Rationale & Strategic Framework

In modern Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight starting points requires highly sensitive biophysical techniques and strategically designed chemical libraries. The compound N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine represents a premium scaffold for such endeavors, merging two highly privileged medicinal chemistry motifs:

  • The Trifluoromethyl ( −CF3​ ) Group: Acts as a powerful bio-orthogonal reporter for 19F -Nuclear Magnetic Resonance (NMR) screening. Because 19F has 100% natural abundance and zero background in biological systems, it allows for the rapid, multiplexed detection of ligand-protein interactions without signal overlap [1].

  • The Oxetane Ring: Serves as a highly polar, sp³-rich bioisostere for carbonyl groups or gem-dimethyl motifs. The incorporation of oxetanes fundamentally improves aqueous solubility, lowers lipophilicity ( logP ), and enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation [3].

Physicochemical Profiling

Before entering the screening cascade, it is critical to evaluate the fragment's baseline metrics. The high fraction of sp³ carbons ( Fsp3​ ) and optimal lipophilicity make this compound an ideal candidate for targeting hydrophobic pockets (via the −CF3​ -phenyl ring) while maintaining solubility (via the oxetane).

PropertyValueMedicinal Chemistry Significance
Molecular Weight 231.21 g/mol Ideal for FBDD (Rule of 3 compliant).
Estimated logP ~1.8 - 2.2Balanced lipophilicity; oxetane mitigates the hydrophobicity of −CF3​ .
H-Bond Donors/Acceptors 1 / 2Secondary amine (donor); Amine N, Oxetane O (acceptors).
Rotatable Bonds 3Sufficient flexibility to induce fit in cryptic binding pockets.
Fsp3​ 0.36High three-dimensionality, reducing flat-aromatic off-target toxicity.

Experimental Workflow Visualization

The following diagram outlines the logical triage funnel for evaluating this fluorinated oxetane fragment. The workflow moves from primary detection to orthogonal kinetic validation, concluding with metabolic profiling.

FBDD_Workflow Start Fluorinated Fragment Library N-{[2-(CF3)phenyl]methyl}oxetan-3-amine NMR Primary Screen: 19F-NMR Ligand-Observed T2 Relaxation Start->NMR Target Incubation SPR Orthogonal Validation: SPR Binding Kinetics & Affinity (KD) NMR->SPR T2 Signal Attenuation ADME In Vitro ADME Profiling Microsomal Stability (HLM) SPR->ADME Confirmed Binding Hit Validated Lead Scaffold Ready for Structural Biology ADME->Hit High Metabolic Stability

Fig 1. Fragment-based screening triage funnel for fluorinated oxetane building blocks.

Detailed In Vitro Assay Protocols

Protocol 1: 19F -NMR Ligand-Observed Primary Screening

Causality & Rationale: Small molecules tumble rapidly in solution, resulting in long transverse relaxation times ( T2​ ) and sharp NMR peaks. When N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine binds to a massive target protein, it adopts the protein's slow tumbling rate. This drastically shortens the fragment's T2​ , leading to line broadening and signal attenuation. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we filter out fast-relaxing signals, allowing us to definitively observe binding [1].

Self-Validating System: To ensure the signal attenuation is due to specific binding and not non-specific aggregation, a known competitive inhibitor is added at the end of the assay. If the fragment is specifically displaced, its sharp 19F signal will be completely restored.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Supplement with 10% D2​O (to provide a lock signal for the NMR spectrometer) and 0.05% Tween-20 (to prevent non-specific protein aggregation).

  • Sample Formulation:

    • Reference Tube: 50 µM of the fragment in buffer.

    • Assay Tube: 50 µM of the fragment + 2 µM of the target recombinant protein.

  • Data Acquisition: Acquire 1D 19F -NMR spectra at 298 K using a CPMG pulse sequence ( T2​ filter). Set the total spin-echo delay to 100–200 ms.

  • Analysis: Overlay the spectra. A reduction in the peak integral of the −CF3​ signal (typically around -60 to -65 ppm) by >30% in the assay tube indicates a primary hit.

  • Validation (Displacement): Spike the assay tube with 20 µM of a known high-affinity reference ligand. Re-acquire the spectrum to confirm the recovery of the fragment's signal.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

Causality & Rationale: NMR confirms binding but does not provide precise affinity ( KD​ ) or kinetic rates ( kon​ , koff​ ). SPR offers label-free, real-time orthogonal validation. Because fragments have low molecular weights and low affinities (typically ), they require high concentrations for screening, necessitating the use of DMSO for solubility. A strict DMSO calibration curve is mandatory to correct for the massive bulk refractive index changes caused by solvent mismatch [2].

Self-Validating System: The assay utilizes a reference flow cell (blank surface) and a 1:1 Langmuir steady-state affinity fitting model. If the sensorgram does not reach equilibrium (a "square" response typical of fast-on/fast-off fragments), or if the response exceeds the theoretical maximum ( Rmax​ ), the data is flagged as non-specific binding or aggregation.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a high density (3000–5000 Response Units, RU) to compensate for the low molecular weight of the oxetane fragment. Block excess esters with 1 M ethanolamine.

  • Buffer Alignment: Ensure the running buffer (e.g., PBS-P) contains exactly 1.0% DMSO.

  • DMSO Calibration: Inject a solvent correction series ranging from 0.5% to 1.5% DMSO to build a calibration curve. This eliminates bulk shift artifacts.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (e.g., 12.5, 25, 50, 100, 200, and 400 µM) in running buffer.

  • Flow Parameters: Inject each concentration at a high flow rate (30 µL/min) for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).

  • Data Fitting: Subtract the reference flow cell and solvent correction data. Fit the equilibrium responses against concentration to derive the KD​ .

Protocol 3: In Vitro Microsomal Stability (ADME)

Causality & Rationale: A common liability of early-stage fragments is rapid metabolic clearance. The oxetane ring in this compound is specifically engineered to resist CYP450-mediated oxidation better than traditional aliphatic rings [3]. To validate this design choice, the fragment is incubated with Human Liver Microsomes (HLMs).

Self-Validating System: The assay is strictly dependent on the addition of an NADPH regenerating system. A negative control lacking NADPH is run in parallel. If the compound degrades in the absence of NADPH, the clearance is due to chemical instability, not enzymatic metabolism.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the fragment with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol or tolbutamide) to precipitate proteins and halt metabolism.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Calculations: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant ( k ). Derive the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Expected Quantitative Outputs (Representative Data)

When executed correctly, the integration of these three protocols yields a comprehensive data package that dictates whether the fragment progresses to X-ray crystallography or Cryo-EM structural validation.

AssayMetric EvaluatedTarget Threshold for ProgressionExpected Output for Oxetane Scaffolds
19F -NMR T2​ Signal Attenuation> 30% reduction vs. free ligandSharp singlet/multiplet collapses upon target addition.
SPR Affinity ( KD​ ) KD​<1 mM Fast-on/fast-off kinetics; KD​ typically 100–500 µM.
SPR StoichiometryExperimental Rmax​≈ Theoretical Rmax​ 1:1 specific binding confirmed; no super-stoichiometric aggregation.
HLM Stability Half-life ( t1/2​ )> 30 minutesExtended t1/2​ due to oxetane-mediated CYP450 resistance.

References

  • Drewniak, P., Su, C. Y., Francisco, C. B., & Prosser, R. S. (2025). Recent 19F NMR Applications to the Study of Membrane Proteins and Protein Complexes. Journal of Molecular Biology, 169434.[Link]

  • Navratilova, I., Aristotelous, T., Picaud, S., Chaikuad, A., Knapp, S., Filippakopoulos, P., & Hopkins, A. L. (2016). Discovery of New Bromodomain Scaffolds by Biosensor Fragment Screening. ACS Medicinal Chemistry Letters, 7(12), 1213-1217.[Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.[Link]

Method

Application Note: Formulation Strategies and Physicochemical Profiling of Oxetane-Containing APIs

Executive Summary: The Rise of the Oxetane Motif The integration of the oxetane ring—a highly strained, four-membered oxygen heterocycle—has transitioned from an underexplored synthetic curiosity to a validated, high-imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the Oxetane Motif

The integration of the oxetane ring—a highly strained, four-membered oxygen heterocycle—has transitioned from an underexplored synthetic curiosity to a validated, high-impact strategy in modern drug discovery. This shift is highlighted by the recent clinical validation and regulatory approvals of oxetane-containing drugs such as rilzabrutinib [1].

For formulation scientists, oxetanes represent a paradigm shift. They are frequently employed as isosteres for gem-dimethyl or carbonyl groups [2]. However, while they resolve numerous biological liabilities, they introduce specific physicochemical behaviors that dictate downstream formulation strategies. This guide details the causality behind oxetane behavior and provides self-validating protocols for their successful formulation.

The Causality of Oxetane Physicochemical Behavior

To formulate an oxetane-containing Active Pharmaceutical Ingredient (API) effectively, one must understand why the molecule behaves the way it does. The unique properties of oxetanes stem from their high polarity, low molecular weight, and pronounced sp3 three-dimensionality [3].

Basicity Modulation

The highly electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect. When an oxetane is placed in the α-position relative to an amine, this effect propagates through the short σ-bonding framework, reducing the amine's pKa by approximately 2.7 units (making it ~500 times less basic) [2]. Formulation Impact: This reduction in basicity improves membrane permeability and reduces hERG liabilities, often allowing formulators to bypass complex lipid-based delivery systems that would otherwise be required for highly lipophilic, basic APIs.

Crystal Lattice Disruption and Solubility

The sp3-hybridized carbons impart significant three-dimensionality to the API, disrupting flat, planar crystal lattice packing. Formulation Impact: Replacing a highly lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by up to 4000-fold [3]. This intrinsic solubility enhancement often eliminates the need for aggressive solubilizers (e.g., Tween 80, Cremophor) in parenteral formulations.

Quantitative Data Summary

Table 1: Physicochemical Impact of Isosteric Replacements in APIs

PropertyGem-DimethylCarbonylOxetane Isostere
Aqueous Solubility Baseline (Poor)ModerateUp to 4000x increase
Lipophilicity (LogD) HighLowLow (Neutral lipophilicity)
Amine Basicity (α-position) Baseline pKaN/A (Amide formation)pKa reduced by ~2.7 units
Metabolic Clearance High (CYP450 oxidation)ModerateLow (Shifted to mEH pathway)
Chemical Stability Highly StableReactive (Nucleophilic)Acid-labile (Ring-opening)

Preformulation Vulnerabilities: The Acid-Lability Challenge

While oxetanes are metabolically robust, they possess a critical chemical vulnerability: acid-catalyzed ring opening . Under acidic conditions (typically pH < 4.0), the oxetane oxygen becomes protonated, transforming it into an excellent leaving group. If the API contains an internal nucleophile (e.g., a 3,3-disubstituted oxetane with a proximal amine or alcohol), intramolecular attack rapidly degrades the API into a diol or amino-alcohol [2].

Consequently, the formulation strategy is heavily dictated by a rigorous preformulation pH-stability profile.

Workflow A Oxetane API Candidate B Physicochemical Profiling (pKa, LogD, Solubility) A->B C Stability Assessment (Acidic vs Basic pH) B->C D Acidic Degradation (Ring-Opening) C->D pH < 4.0 E Stable Profile C->E pH > 5.0 F Formulation Strategy: pH-Buffered System (pH 6-8) D->F Mitigate G Formulation Strategy: Standard Solid Dosage E->G Proceed

Logical workflow for preformulation stability assessment and strategy selection for oxetane APIs.

Metabolic Routing Dynamics

Understanding the metabolic fate of oxetane APIs is critical for selecting appropriate pharmacokinetic-enhancing excipients. Oxetanes sterically and electronically shield adjacent metabolic soft spots. This directs metabolism away from rapid Cytochrome P450 (CYP450) clearance and towards alternative pathways, such as microsomal epoxide hydrolase (mEH), which yields controlled diol formation [4]. By shifting this clearance, formulators can reduce the formulation's reliance on CYP-inhibiting excipients.

Metabolism API API with Gem-Dimethyl CYP CYP450 Metabolism (High Clearance) API->CYP Oxe API with Oxetane Isostere Oxe->CYP Steric/Electronic Shielding mEH Microsomal Epoxide Hydrolase (mEH) Pathway Oxe->mEH Met1 Rapid Degradation CYP->Met1 Met2 Controlled Diol Formation (Improved Half-life) mEH->Met2

Rerouting of API metabolism from CYP450 clearance to mEH-mediated diol formation via oxetane.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation mechanisms to ensure data integrity during the formulation of oxetane APIs.

Protocol 1: Automated pH-Stability Profiling and Degradation Kinetics

Purpose: To quantify the acid-lability of the oxetane ring and establish the safe formulation pH window. Causality: By measuring degradation across a strict pH gradient, we identify the exact inflection point of protonation-induced ring opening, which dictates the buffer selection for the final drug product. Self-Validation Mechanism: This protocol utilizes a dual-control system. A known acid-labile standard (e.g., a 3-amino-oxetane reference) is run concurrently to validate the acidic stress conditions. Furthermore, a mass balance check (API loss vs. degradant appearance) ensures no volatile or undetected degradation pathways are occurring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 8.0 in 1.0 pH increments (Use Citrate for pH 2–5; Phosphate for pH 6–8).

  • API Spiking: Dissolve the oxetane API in HPLC-grade DMSO to create a 10 mg/mL stock. Spike 10 µL of this stock into 990 µL of each buffer (yielding a final concentration of 100 µg/mL, 1% DMSO).

  • Incubation: Incubate the samples in a thermomixer at 37°C ± 0.5°C.

  • Sampling & Quenching: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots. Quench immediately by diluting 1:1 with cold mobile phase (Acetonitrile:Water 50:50, buffered to pH 7.4) to halt any ongoing acid-catalyzed degradation.

  • LC-MS/MS Analysis: Analyze the quenched samples using a C18 column. Monitor the parent mass and specifically look for the +18 Da mass shift, which is indicative of hydrolytic ring-opening (diol formation).

  • Validation Check (Mass Balance): Calculate the mass balance. The sum of the parent API peak area and the diol degradant peak area must equal ≥95% of the t=0 total area. If <95%, investigate alternative degradation pathways (e.g., oxidation).

Protocol 2: Formulation of pH-Stabilized Lyophilized Powder for Injection

Purpose: To formulate an intravenous dosage form that prevents aqueous acidic degradation during shelf-life while maximizing the oxetane's intrinsic solubility. Causality: Lyophilization removes the aqueous environment necessary for hydrolysis. Buffering the pre-lyophilization solution to pH 6.5 ensures that upon reconstitution, the API remains in its stable, unprotonated state.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 10 mM Sodium Phosphate buffer, adjusted precisely to pH 6.5 using 0.1 N NaOH. Add 5% w/v Mannitol to serve as both a bulking agent and a cryoprotectant.

  • API Dissolution: Slowly add the oxetane API to the vehicle under continuous magnetic stirring at 200 RPM until complete dissolution is achieved. (Note: The oxetane's high polarity typically precludes the need for organic co-solvents).

  • Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile filter.

    • Validation Check: Perform pre- and post-filtration HPLC assays to confirm 100% recovery and ensure no API adsorption to the filter membrane has occurred.

  • Lyophilization Cycle:

    • Freezing: Ramp to -45°C at 1°C/min, hold for 3 hours.

    • Primary Drying: Ramp to -20°C at 50 mTorr for 24 hours. (Causality: This allows sublimation of ice without melting, maintaining the buffered pH environment).

    • Secondary Drying: Ramp to 25°C at 50 mTorr for 8 hours to remove bound moisture.

  • Reconstitution & Stability Verification: Reconstitute the lyophilized cake with Sterile Water for Injection (SWFI). Measure the pH immediately (must be 6.5 ± 0.2) and perform Karl Fischer titration on a parallel vial to ensure residual moisture is <1%.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? PubMed - NIH. URL: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. URL: [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. PubMed - NIH. URL: [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the reductive amination of oxetan-3-amine with 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the reductive amination of oxetan-3-amine with 2-(trifluoromethyl)benzaldehyde. As drug development increasingly relies on highly functionalized, low-molecular-weight building blocks, mastering the delicate balance between steric hindrance and acid sensitivity is critical for maximizing reaction yields.

Mechanistic Overview & Reaction Pathway

The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine relies on a classic reductive amination. However, the specific structural features of the reagents introduce competing kinetic pathways. The ortho-trifluoromethyl group on the benzaldehyde exerts a strong electron-withdrawing inductive effect, but its significant steric bulk physically impedes the nucleophilic attack of the oxetan-3-amine. Concurrently, the highly strained four-membered oxetane ring (~107 kJ/mol ring strain) is highly susceptible to acid-catalyzed degradation 1[1].

ReactionPathway A Oxetan-3-amine + 2-(CF3)benzaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack F Byproduct: Ring-Opened Oxetane A->F Strong Acid (pH < 3) C Imine (Schiff Base) B->C -H2O (Rate Limiting) D Target Product: Secondary Amine C->D NaBH(OAc)3 Reduction E Byproduct: Tertiary Amine D->E Excess Aldehyde

Reaction pathway for reductive amination highlighting intermediates and common failure modes.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion, and I see unreacted aldehyde. How do I drive the reaction to completion? Causality: The steric bulk of the ortho-CF3 group severely limits the rate of hemiaminal dehydration to the imine. If water is not actively removed, the equilibrium favors the starting materials. Solution: Transition from a direct reductive amination to a stepwise protocol. Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a homogeneous Lewis acid and water scavenger. Unlike molecular sieves, which can physically trap the low-molecular-weight oxetan-3-amine within their pores, Ti(OiPr)₄ coordinates the aldehyde, activating it for attack while simultaneously consuming the liberated water.

Q2: I am isolating a significant amount of a dialkylated (tertiary amine) byproduct. How can I suppress over-alkylation? Causality: Once the target secondary amine forms, it can compete with the starting primary amine to react with the remaining aldehyde. Solution: First, ensure a stoichiometric imbalance by using a 1.2–1.5x excess of oxetan-3-amine. Second, exclusively use Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is sterically demanding and reduces the bulky secondary iminium ion at a significantly slower rate than the primary imine, effectively preventing over-alkylation 2[2].

Q3: LC-MS shows multiple highly polar byproducts, and my oxetane peak is missing. What causes this degradation? Causality: Acid-catalyzed ring opening. The oxygen atom in the strained oxetane ring is easily protonated by strong Brønsted acids (like TFA or HCl) or highly acidic buffered environments, leading to rapid nucleophilic ring-opening 3[3]. Solution: Maintain mild conditions. NaBH(OAc)₃ is mildly acidic and generally well-tolerated by oxetanes without the need for additional acetic acid4[4]. If an additive is required, restrict it to strictly Lewis acidic scavengers.

Quantitative Data: Reagent Selection Matrix

To optimize your synthesis, compare the empirical outcomes of various reductive amination conditions specific to sterically hindered, acid-sensitive substrates.

MethodologyReducing AgentSolventAdditiveTarget Yield (%)Over-alkylation RiskOxetane Stability
Direct Standard NaBH(OAc)₃DCENone45 - 55%LowHigh
Direct Acidic NaBH₃CNMeOHAcOH (pH 4)20 - 30%LowLow (Degradation)
Direct Basic NaBH₄MeOHNone10 - 15%High High
Stepwise Optimized NaBH(OAc)₃DCETi(OiPr)₄85 - 95% LowHigh

Validated Experimental Protocols

Workflow Step1 1. Imine Formation Mix Oxetan-3-amine + 2-(CF3)benzaldehyde Solvent: DCE, Additive: Ti(OiPr)4 Step2 2. Dehydration Stir at RT for 4-6 hours (Monitor via TLC/LCMS) Step1->Step2 Step3 3. Reduction Cool to 0°C, Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quench & Workup Add sat. NaHCO3 or H2O Filter TiO2 salts, Extract with DCM Step3->Step4

Optimized stepwise workflow for sterically hindered reductive amination.

Protocol: Stepwise Reductive Amination with Ti(OiPr)₄ (Recommended)

This protocol is engineered to overcome the steric hindrance of the ortho-CF3 group while preserving the integrity of the oxetane ring.

Reagents:

  • Oxetan-3-amine (Free base): 1.2 equivalents

  • 2-(Trifluoromethyl)benzaldehyde: 1.0 equivalent

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 equivalents

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 equivalents

  • 1,2-Dichloroethane (DCE): 0.2 M relative to aldehyde

Step-by-Step Methodology:

  • Imine Assembly: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) and oxetan-3-amine (1.2 eq) in anhydrous DCE.

  • Dehydration: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir the homogeneous mixture for 4–6 hours. Self-Validation Check: An aliquot analyzed by LC-MS should show >90% conversion to the imine mass [M+H]⁺ before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Hydrolytic Quench: Cool the mixture back to 0 °C and carefully quench by adding an equal volume of saturated aqueous NaHCO₃. Self-Validation Check: The reaction mixture will immediately turn cloudy and precipitate a thick white solid (TiO₂). This visual cue confirms the successful hydrolysis of the titanium complex.

  • Workup & Isolation: Add Celite to the biphasic mixture and stir for 15 minutes. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Dichloromethane (DCM). Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine.

References

  • Sigma-Aldrich Technical Guides. "Sodium Triacetoxyborohydride - Sigma-Aldrich." Available at: 4

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. Available at: 2

  • Wuitschik, G. et al. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry. Available at: 1

  • ACS Publications. "Tandem Amination/Oxetane Ring Opening toward Benzomorpholines." Available at: 3

Sources

Optimization

Technical Support Center: Optimizing the Purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

This guide provides in-depth troubleshooting advice and optimized protocols for the purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine by flash chromatography. Designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine by flash chromatography. Designed for researchers and drug development professionals, this document addresses common challenges encountered when purifying this and structurally similar basic compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my chromatogram for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine showing severe peak tailing on a standard silica gel column?

A: Severe peak tailing is the most common issue when purifying basic amines on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen atom of your amine and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This interaction leads to a portion of the analyte being retained more strongly than the rest, resulting in a delayed and asymmetrical elution profile.[1][4]

Q2: My compound appears to be irreversibly stuck to the silica column. Is it lost?

A: It's possible, but not certain. The strong interaction with acidic silica can, in some cases, lead to irreversible adsorption.[5] Before concluding the compound is lost, try flushing the column with a highly polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol mixed with dichloromethane.[6][7] This can often displace the strongly bound amine. To avoid this, it's crucial to select the right stationary and mobile phases from the start.

Q3: What is a good starting solvent system for TLC analysis of this compound?

A: For a compound of moderate polarity like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, a good starting point for normal-phase TLC is a mixture of a non-polar and a polar solvent, such as 30-50% ethyl acetate in hexanes .[6][8] However, due to the basicity of the amine, you will likely need to add a basic modifier to this system, such as 0.5-2% triethylamine (TEA) , to achieve a symmetrical spot and a reliable Rf value.[2][6]

Q4: Should I consider reversed-phase (RP) flash chromatography for this purification?

A: Yes, reversed-phase chromatography is an excellent alternative, especially if you continue to face issues with normal-phase.[2] In RP chromatography (e.g., using a C18-functionalized silica column), the retention mechanism is based on hydrophobicity. Basic amines are often best retained and separated when the mobile phase pH is alkaline, keeping them in their free-base, more lipophilic form.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a basic modifier like 0.1% TEA or ammonium hydroxide.[2]

Q5: Can I use an amine-functionalized silica column?

A: Absolutely. Amine-functionalized silica columns are often the ideal choice for purifying basic compounds.[3][9] The amine groups on the stationary phase effectively shield the analyte from the underlying acidic silanols, preventing the strong interactions that cause peak tailing.[3][9] This often allows for the use of simple neutral solvent systems (e.g., hexanes/ethyl acetate) without the need for basic additives.[3]

Section 2: In-Depth Troubleshooting Guides
Problem: Severe Peak Tailing and Poor Recovery

Symptoms:

  • The peak on the chromatogram has a pronounced "tail" extending from the back of the peak.

  • The yield of the purified compound is significantly lower than expected.

  • The compound elutes over a very large volume of solvent.

Causality: As established, the primary cause is the interaction between the basic amine and acidic silanol groups on the silica surface. The trifluoromethyl group on the phenyl ring reduces the pKa of the amine compared to a simple benzylamine, but it remains sufficiently basic to interact strongly with silica.

Solution Workflow: Mitigating Amine-Silica Interactions

The following diagram outlines the decision-making process for resolving peak tailing and improving recovery.

G start Symptom: Severe Peak Tailing option1 Strategy 1: Modify Mobile Phase start->option1 Easiest to implement option2 Strategy 2: Change Stationary Phase start->option2 More robust solution option3 Strategy 3: Switch to Reversed-Phase start->option3 For highly polar impurities or persistent issues sub_option1a Add 0.5-2% Triethylamine (TEA) to Hexane/EtOAc option1->sub_option1a sub_option1b Use ~1-5% NH4OH in MeOH as polar component with DCM option1->sub_option1b sub_option2a Use Amine-Functionalized Silica Column option2->sub_option2a sub_option2b Use Neutral or Basic Alumina Column option2->sub_option2b sub_option3a Use C18-Silica Column with Water/Acetonitrile Gradient + 0.1% Basic Modifier option3->sub_option3a result1 Improved Peak Shape & Recovery sub_option1a->result1 sub_option1b->result1 sub_option2a->result1 sub_option2b->result1 sub_option3a->result1

Caption: Decision workflow for troubleshooting peak tailing of basic amines.

Problem: Poor Separation from Impurities

Symptoms:

  • Peaks of interest are co-eluting or overlapping significantly.

  • Fractions are consistently impure despite using a gradient.

Causality: This indicates a lack of selectivity (separation factor, α) between your target compound and the impurities under the chosen conditions. Selectivity is influenced by the stationary phase, mobile phase, and the chemical nature of the compounds themselves.[2]

Solutions & Protocols:

  • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention between your product and impurities.

    • TLC Scouting is Key: Before any flash run, perform a thorough TLC analysis. A good target Rf for your compound of interest is between 0.2 and 0.4 for optimal transfer to a flash column method.[10]

    • Vary Solvent Strength and Selectivity: Do not just vary the ratio of your solvents; try different solvent families. For example, if Hexanes/Ethyl Acetate fails, try Dichloromethane/Methanol. These solvents have different selectivity groups and can alter the elution order of compounds.[8]

    Table 1: Recommended TLC Scouting Systems for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Solvent System (v/v)ModifierPurpose & Expected Outcome
Hexanes / Ethyl Acetate (9:1 to 1:1)1% TriethylamineStandard System: Good starting point for moderately polar compounds. TEA is essential to prevent streaking.
Dichloromethane / Methanol (99:1 to 9:1)1% TriethylamineMore Polar System: Useful if the compound has a low Rf in EtOAc/Hexanes. Offers different selectivity.
Dichloromethane / Methanol / NH₄OH (e.g., 90:10:1)Ammonium HydroxideStrongly Eluting System: For very polar amines that are retained strongly even with TEA.[6]
Toluene / Acetone (9:1 to 1:1)1% TriethylamineAlternative Selectivity: Toluene's aromaticity can provide unique π-π interactions, altering separation from related impurities.
  • Sharpen the Gradient: Once you have a viable solvent system from TLC, translate it to a focused gradient on your flash system.

    • A common mistake is running a gradient that is too broad or too steep. A shallow, focused gradient around the elution point of your target compound will maximize resolution.[11][12]

    • Method: If your compound elutes from TLC at 20% Ethyl Acetate/Hexanes, design a flash gradient that runs, for example, from 5% to 35% Ethyl Acetate over 10-15 column volumes (CV).

Problem: Peak Fronting

Symptoms:

  • The peak is asymmetrical, with the front half being broader than the back half.[13][14]

Causality: Peak fronting typically arises from two main issues: column overload or poor sample solubility in the mobile phase.[4][13][14] If the sample is not fully soluble in the weak solvent at the start of the gradient, it can precipitate at the column head and then redissolve as the solvent strength increases, causing the distorted peak shape.[14]

Solutions & Protocols:

  • Reduce Sample Load: This is the simplest check. Decrease the amount of crude material loaded onto the column by half and see if the peak shape improves.

  • Optimize Sample Loading Technique (Dry Loading): For compounds with limited solubility, dry loading is superior to a liquid injection.[10][15]

    • See Protocol 3 in Section 3 for the detailed dry loading procedure. This method ensures the compound is introduced to the column in a fine, evenly distributed manner, preventing precipitation at the column head.

  • Change Dissolution Solvent: If you must perform a liquid load, dissolve your sample in the strongest solvent in which it is readily soluble but use the absolute minimum volume possible. Solvents like Dichloromethane are often good choices.[6] Some research suggests that for reversed-phase, dissolving the sample in DMF or DMSO can surprisingly improve peak shape, even though they are strong solvents.[16]

Section 3: Experimental Protocols & Method Development
Overall Method Development Workflow

Caption: Step-by-step workflow for flash chromatography method development.

Protocol 1: Standard TLC Analysis with Basic Modifier
  • Preparation: Prepare several TLC developing chambers with the different solvent systems listed in Table 1. Ensure each mobile phase contains the basic modifier (e.g., 1% TEA).

  • Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate approximately 1 cm from the bottom.[15]

  • Development: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the spots. Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. Since your compound has a phenyl ring, UV light (254 nm) should be effective.[10] Stains like potassium permanganate can also be used as they are sensitive to amines.

  • Analysis: Calculate the Rf value for your target spot. The optimal system will give an Rf of 0.2-0.4 and show good separation from major impurities.

Protocol 2: Preparing a Mobile Phase with Triethylamine (TEA)
  • Measure Solvents: For 1 liter of 20% Ethyl Acetate in Hexanes with 1% TEA, measure 790 mL of hexanes and 200 mL of ethyl acetate.

  • Add Modifier: To this mixture, add 10 mL of triethylamine.

  • Mix Thoroughly: Swirl the container gently but thoroughly to ensure the TEA is completely homogenized in the solvent mixture.

  • Equilibrate Column: Before loading your sample, always equilibrate the column with at least 3-5 column volumes of the prepared mobile phase. This ensures the silica surface is neutralized by the TEA before the sample is introduced.

Protocol 3: Dry Loading the Sample
  • Dissolve Sample: Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).

  • Adsorb onto Sorbent: In a round-bottom flask, add about 2-4 times the mass of your crude sample in an inert sorbent. Silica gel is commonly used, but for acid-sensitive compounds, Celite can be a better choice.[17]

  • Mix and Evaporate: Pour the dissolved sample solution into the flask with the sorbent. Mix thoroughly to create a slurry, then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10]

  • Load Column: Carefully add this powder as a uniform layer on top of your packed flash column. You can add a thin layer of sand on top to prevent disturbance when adding the mobile phase.[10]

References
  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UPLC and HPLC. (n.d.). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chromatography Today. [Link]

  • Tailing and Fronting of Chromatographic Peaks. (2013). Analytical Sciences Digital Library. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of California, Irvine. [Link]

  • Rapid development of flash chromatography methods. (n.d.). American Chemical Society. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • How do I develop a reversed-phase flash column chromatography method? (2023). Biotage. [Link]

  • When should I use an amine-bonded silica for flash chromatography? (2023). Biotage. [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Flash Method Development in a Flash. (n.d.). Teledyne ISCO. [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Graver Technologies. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Chromatography Online. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Successful Flash Chromatography. (n.d.). King Group, MIT. [Link]

  • Flash column of very polar amine without access to reverse phase silica? (2017). Reddit. [Link]

  • Which injection solvents should I use for reversed-phase flash purification? (2023). Biotage. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine. As a secondary amine with a trifluoromethyl group, this compound presents unique chromatographic behavior that requires a nuanced approach to method development and troubleshooting. This document provides in-depth, experience-driven guidance to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine on my C18 column. What are the most likely causes?

Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the former, is a common issue, especially with basic compounds like secondary amines.[1][2] The primary causes can be broadly categorized into chemical interactions and physical or system-related issues.

For a molecule like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, the most probable cause is secondary interactions between the basic amine group and the stationary phase.[3][4] Specifically, residual silanol groups (Si-OH) on the silica-based C18 packing are often the culprit.[5][6] These silanol groups can be acidic and interact ionically with the protonated amine, leading to a secondary retention mechanism that causes tailing.[3][5]

Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]

  • System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[9]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, causing poor peak shape.[1]

Q2: How does the chemical structure of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine contribute to peak tailing?

The structure of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine contains two key features that influence its chromatographic behavior:

  • A Secondary Amine: This basic functional group is readily protonated, especially at acidic to neutral pH. This positive charge can lead to strong ionic interactions with deprotonated, negatively charged silanol groups on the silica surface of the stationary phase.[3] This secondary interaction is a very common cause of peak tailing for basic compounds.[4][5]

  • A Trifluoromethyl (CF3) Group: The highly electronegative fluorine atoms in the trifluoromethyl group can influence the molecule's overall polarity and its interaction with the stationary phase. While C18 phases are primarily non-polar, fluorinated phases can exhibit unique selectivities.[10][11] On a standard C18 column, the CF3 group's effect is complex but generally adds to the molecule's polarity.

Q3: What is the first step I should take to troubleshoot this peak tailing?

A systematic approach is crucial for effective troubleshooting.[12] Start with the simplest and most common solutions before moving to more complex and time-consuming ones.

Initial Checks:

  • Confirm Mobile Phase Preparation: Double-check the pH and composition of your mobile phase. Inconsistent preparation can lead to reproducibility issues.[1][13]

  • Inspect System for Leaks and Proper Connections: Ensure all fittings are secure and there are no visible leaks. Improperly seated fittings can introduce dead volume.[14][15]

  • Replace the Guard Column: If you are using a guard column, it can become contaminated or blocked over time. Replacing it is a quick way to rule out this as the source of the problem.[1]

If these initial checks do not resolve the issue, you can proceed to the more detailed troubleshooting steps outlined in the protocol below.

Systematic Troubleshooting Protocol

This protocol provides a step-by-step approach to systematically diagnose and resolve peak tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine.

Step 1: Mobile Phase Optimization

The mobile phase composition, particularly its pH and the presence of additives, is the most powerful tool for controlling the peak shape of ionizable compounds.[8][16]

1.1. pH Adjustment:

  • Rationale: The ionization state of both the analyte and the residual silanol groups on the stationary phase is pH-dependent. At low pH (typically below 3), most silanol groups are protonated and neutral, minimizing ionic interactions with the protonated amine analyte.[3][9][17]

  • Action:

    • If your current mobile phase pH is above 3, try lowering it.

    • Prepare a mobile phase with a pH of 2.5 to 3.0 using an appropriate buffer system (e.g., phosphate or formate).[17][18] Ensure the buffer concentration is adequate (typically 10-25 mM for UV detection) to maintain a stable pH.[18][19]

    • Caution: Always check the pH stability range of your column. Operating outside this range can cause irreversible damage to the stationary phase.[7]

1.2. Use of Mobile Phase Additives:

  • Rationale: Additives can be used to mask the effects of residual silanol groups.

  • Action:

    • Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[17] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Ion-Pairing Reagents: For more challenging separations, an ion-pairing reagent like trifluoroacetic acid (TFA) can be used.[18][20] However, be aware that TFA can be difficult to remove from the column and may suppress ionization in mass spectrometry detection.[18]

Step 2: Column Selection and Care

Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact peak shape for basic compounds.

2.1. Use of an End-Capped Column:

  • Rationale: End-capping is a process where the residual silanol groups are chemically deactivated with a small, non-polar group.[3][4] This reduces the number of active sites available for secondary interactions.

  • Action: Ensure you are using a high-quality, end-capped C18 column. If you are unsure about your current column, consult the manufacturer's literature. Consider a column specifically marketed as "base-deactivated" or for the analysis of basic compounds.[2][9]

2.2. Column Flushing and Regeneration:

  • Rationale: Over time, the column can become contaminated with strongly retained sample components or mobile phase impurities, leading to poor peak shape.[1]

  • Action: Follow the manufacturer's recommendations for column flushing. A generic flushing sequence might involve washing with water, then a series of increasing organic solvent concentrations (e.g., methanol, acetonitrile, isopropanol).

Step 3: Injection and Sample Considerations

3.1. Evaluate Injection Volume and Concentration:

  • Rationale: Injecting too high a concentration or volume of the sample can lead to mass overload, a common cause of peak tailing.[1]

  • Action:

    • Prepare a series of dilutions of your sample (e.g., 10-fold, 100-fold) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

    • Reduce the injection volume.[1]

3.2. Check Sample Solvent:

  • Rationale: The solvent in which your sample is dissolved can affect peak shape. If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.[15]

  • Action: Whenever possible, dissolve your sample in the initial mobile phase composition.

Troubleshooting Guide Summary

Potential Cause Recommended Solution Scientific Rationale
Chemical Interactions
Secondary interactions with silanol groupsLower mobile phase pH to < 3.[3][9][17]Protonates silanol groups, minimizing ionic interactions with the basic analyte.[3][5]
Use an end-capped or base-deactivated column.[4][9]Reduces the number of available active silanol sites.[3][4]
Add a competing base (e.g., TEA) to the mobile phase.[17]The competing base preferentially interacts with silanol groups.[17]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units away from the analyte's pKa.[7][8]Ensures the analyte is in a single ionic state, preventing peak splitting or broadening.[8]
System and Physical Issues
Column overloadReduce sample concentration and/or injection volume.[1]Prevents saturation of the stationary phase.[1]
Dead volumeUse shorter, narrower ID tubing; ensure proper fitting connections.[9][21]Minimizes extra-column band broadening.[21]
Column contamination/voidReplace guard column; flush or replace the analytical column.[1][3]Removes contaminants and physical obstructions that distort the peak.[1][3]
Sample solvent mismatchDissolve the sample in the initial mobile phase.[15]Ensures the sample is introduced to the column in a compatible solvent, preventing peak distortion.[15]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed initial_checks Perform Initial Checks: - Mobile Phase Prep - System Leaks - Guard Column start->initial_checks is_resolved1 Peak Shape Improved? initial_checks->is_resolved1 mobile_phase_opt Optimize Mobile Phase: - Lower pH - Add Competing Base is_resolved1->mobile_phase_opt No end Problem Resolved is_resolved1->end Yes is_resolved2 Peak Shape Improved? mobile_phase_opt->is_resolved2 column_check Evaluate Column: - Use End-Capped Column - Flush/Regenerate is_resolved2->column_check No is_resolved2->end Yes is_resolved3 Peak Shape Improved? column_check->is_resolved3 injection_check Check Injection Parameters: - Reduce Concentration/Volume - Match Sample Solvent is_resolved3->injection_check No is_resolved3->end Yes is_resolved4 Peak Shape Improved? injection_check->is_resolved4 advanced_trouble Advanced Troubleshooting: - Consult Instrument Manual - Contact Technical Support is_resolved4->advanced_trouble No is_resolved4->end Yes advanced_trouble->end

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Conclusion

Troubleshooting HPLC peak tailing for a compound like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine requires a logical and scientific approach. By understanding the underlying chemical interactions between the analyte and the stationary phase, and by systematically evaluating the potential physical and system-related causes, you can effectively diagnose and resolve the issue. This guide provides a comprehensive framework to restore symmetrical and reproducible peaks, ensuring the accuracy and reliability of your analytical results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Chromatographic silanol activity test procedures: The quest for a universal test. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • PubMed. (2007, November 23). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • LCGC International. (2020, November 13). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ACS Publications. (2020, October 28). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • ChemContract Research. (n.d.). 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Strategic Purity Validation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Comparative Guide to NMR and Chromatographic Techniques

As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds that challenge traditional analytical workflows. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a prime example of such a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds that challenge traditional analytical workflows. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a prime example of such a molecule. It features a highly strained oxetane ring—a popular carbonyl bioisostere in modern medicinal chemistry[1]—coupled with a 2-(trifluoromethyl)benzyl moiety.

When validating the purity of such compounds for preclinical development, standard chromatographic techniques often fall short. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (1H qNMR and 19F qNMR), demonstrating why a dual-nuclei self-validating qNMR approach is the gold standard for this specific chemotype.

The Mechanistic Pitfalls of Traditional HPLC-UV

In standard pharmaceutical quality control, HPLC-UV relies on the assumption that the active pharmaceutical ingredient (API) and its impurities have known UV response factors. For our target compound, the primary UV chromophore is the 2-(trifluoromethyl)phenyl group.

The Causality of Error: Oxetanes are highly strained four-membered rings susceptible to acid-catalyzed ring-opening, which can form amino-alcohol degradants during synthesis or storage[1]. If this degradation occurs, the UV-absorbing aromatic ring remains electronically isolated and unchanged. Consequently, the degradant absorbs 254 nm light with an almost identical molar extinction coefficient to the intact API. Without a synthesized reference standard for the specific degradant to calibrate the response factor, HPLC-UV area normalization will falsely inflate the reported purity of the batch[2].

1H qNMR vs. 19F qNMR: A Structural Analysis

Quantitative NMR provides absolute purity determination without requiring an identical reference standard, relying instead on the direct proportionality between the signal integral and nuclear concentration[2]. However, the choice of nucleus dictates the accuracy of the assay.

1H qNMR Limitations: The oxetane C2 and C4 methylene protons resonate as multiplets around 4.6–4.9 ppm, while the benzyl CH2 protons appear near 3.9 ppm[1]. This 3.9–4.9 ppm window is notoriously crowded. Residual water (HDO) in DMSO-d6 shifts dynamically based on concentration and temperature, often overlapping with the oxetane signals. Furthermore, ring-opened degradants produce aliphatic protons that can co-resonate in this exact region, artificially inflating the integral and overestimating purity.

19F qNMR Superiority: The -CF3 group on the aromatic ring provides a pristine, isolated singlet at approximately -61.5 ppm. The 19F nucleus boasts a 100% natural abundance and a massive chemical shift dispersion[3].

The Causality of Precision: Because the 19F spectral window spans over 300 ppm, there is zero background interference from non-fluorinated synthetic solvents, water, or typical organic matrices[4]. Furthermore, the -CF3 chemical shift is exquisitely sensitive to its electronic environment[3]. Even a distant structural change—such as the opening of the oxetane ring—alters the molecular dipole and local dielectric environment, shifting the degradant's 19F signal away from the main API peak. This allows for baseline-resolved integration and high-precision quantification[5].

The Self-Validating Experimental Protocol

To establish absolute trustworthiness, we employ a self-validating dual-nuclei workflow. By using 4,4'-difluorobenzophenone (DFBP) as a universal internal standard (IS), we can acquire both 1H and 19F spectra from the exact same NMR tube. This eliminates gravimetric weighing variance between runs.

Step-by-Step Methodology:

  • Gravimetric Co-dissolution: Using a 6-place microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine and ~10.0 mg of DFBP into a static-free vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • T1 Relaxation Profiling: Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (T1) for both the -CF3 fluorine nuclei and the oxetane protons[4]. Causality: 19F nuclei often exhibit longer T1 times than protons due to differences in dipole-dipole relaxation mechanisms. If the inter-pulse delay (D1) is not set to at least 5 × T1, the nuclei will not fully relax, leading to truncated signals and catastrophic quantification errors[5].

  • Dual-Channel Acquisition:

    • 19F qNMR: Acquire 64 scans with a D1 delay of 15 seconds (based on a measured T1 of ~2.1 s for the IS).

    • 1H qNMR: Acquire 16 scans with a D1 delay of 10 seconds.

  • Integration & Cross-Validation: Process spectra with advanced baseline correction. Calculate purity independently for both nuclei. The system is considered "validated" only if the Δ Purity between the 19F and 1H calculations is < 0.5%.

Comparative Experimental Data

Table 1: T1 Relaxation Profiling and Optimized Acquisition Parameters

NucleusSignal AssignmentChemical Shift (ppm)Measured T1 (s)Applied D1 Delay (s)
19F Analyte (-CF3)-61.51.8515.0
19F IS (DFBP)-106.22.1015.0
1H Analyte (Oxetane C2/C4)4.651.4210.0
1H IS (DFBP Aromatic)7.801.6510.0

Table 2: Comparative Purity Assessment Results (n=5)

Analytical MethodTarget Signal / ChromophoreCalculated Purity (% w/w)RSDMethodological Limitation
19F qNMR -CF3 Singlet (-61.5 ppm)98.74% 0.12%None (Pristine baseline)
1H qNMR Oxetane Multiplet (4.65 ppm)99.15% 0.45%Minor overlap with degradants
HPLC-UV Aromatic Ring (254 nm)99.82% 0.08%Overestimates purity (identical UV response)
Workflow Visualization

G Start Gravimetric Co-Weighing Analyte + IS (DFBP) T1 Inversion Recovery Measure T1 (1H & 19F) Start->T1 Acq19F 19F qNMR Acquisition D1 > 5×T1 (e.g., 15s) T1->Acq19F Acq1H 1H qNMR Acquisition D1 > 5×T1 (e.g., 10s) T1->Acq1H Calc19F Integrate -CF3 vs IS Calculate Absolute Purity Acq19F->Calc19F Calc1H Integrate Oxetane vs IS Calculate Absolute Purity Acq1H->Calc1H Val Orthogonal Cross-Validation (Δ Purity < 0.5%) Calc19F->Val Calc1H->Val Pass Validated Purity Assignment Val->Pass

Dual-Nuclei Self-Validating qNMR Workflow for Absolute Purity Assessment.

Conclusion

For fluorinated, highly strained molecules like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, traditional HPLC-UV can mask critical structural degradations. While 1H qNMR offers a universal approach, 19F qNMR provides an interference-free, highly sensitive window that guarantees absolute quantitative accuracy[4]. By integrating both into a single, self-validating workflow, researchers can achieve unparalleled confidence in their preclinical purity assignments.

References
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, NIH PMC. 2

  • Liu, Y., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." NIH PMC. 4

  • Ye, L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." NIH PMC. 3

  • Welsch, M. E., et al. "Chemical Space Exploration of Oxetanes." MDPI. 1

  • Schoenberger, T., et al. "Improving the Performance of High-Precision qNMR Measurements by a Double Integration Procedure in Practical Cases." Analytical Chemistry, ACS Publications. 5

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Comparative

A Comparative Guide to the Lipophilicity of Oxetane and Azetidine Derivatives for Drug Discovery

Introduction: The Central Role of Lipophilicity in Medicinal Chemistry In the intricate process of drug discovery, mastering the physicochemical properties of a molecule is as critical as achieving high target potency. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Lipophilicity in Medicinal Chemistry

In the intricate process of drug discovery, mastering the physicochemical properties of a molecule is as critical as achieving high target potency. Among these properties, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a paramount determinant of a drug's overall success.[1] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2] Lipophilicity is most commonly quantified by the partition coefficient (logP) for neutral species or the distribution coefficient (logD) for ionizable compounds at a specific pH.[3][4]

Small, saturated heterocycles have become indispensable tools for medicinal chemists to fine-tune these properties.[5] Among the four-membered rings, oxetanes and azetidines have emerged as particularly valuable scaffolds.[6][7] Both are used to impart three-dimensionality and improve drug-like characteristics, yet their subtle structural differences—an oxygen versus a nitrogen heteroatom—lead to significant and distinct impacts on lipophilicity. This guide provides an in-depth comparison of these two motifs, supported by experimental data and mechanistic insights, to inform strategic decisions in drug design.

The Heteroatom's Influence: A Tale of Two Rings

The choice between an oxetane and an azetidine is not merely a substitution; it is a strategic decision that fundamentally alters a molecule's interaction with its biological environment. The key difference lies in the nature of the heteroatom.

  • Oxetane: The Polar, Aprotic Modulator The oxygen atom in an oxetane ring renders it a polar, non-basic, and aprotic scaffold. Its ether oxygen can act as a hydrogen bond acceptor, which often improves aqueous solubility.[8] Consequently, oxetanes are frequently employed as bioisosteric replacements for less desirable functionalities like gem-dimethyl or carbonyl groups.[9][10] This substitution can enhance metabolic stability and reduce lipophilicity without introducing an ionizable center, making its effect on logP predictable across different pH environments.[9][11][12] The incorporation of an oxetane can trigger profound positive changes in aqueous solubility and metabolic stability.[9]

  • Azetidine: The Basic and pH-Responsive Switch The nitrogen atom in the azetidine ring introduces a basic center. This is the single most important distinction from oxetane. The lipophilicity of an azetidine derivative is therefore highly dependent on the pH of its environment, a property captured by its logD value. At physiological pH (typically 7.4), the azetidine nitrogen can be partially or fully protonated, forming a cation. This ionization dramatically increases the molecule's affinity for the aqueous phase, leading to a significant reduction in the measured logD7.4.[3] This pH-responsive behavior can be a powerful tool for modulating a drug's properties, but it also introduces complexity, as the basicity can influence off-target interactions and permeability.

Comparative Lipophilicity: Experimental Insights

Direct, side-by-side comparisons of oxetane and azetidine derivatives in matched molecular pairs provide the clearest evidence of their differential effects on lipophilicity. While extensive datasets are proprietary, published studies offer valuable benchmarks.

A key study from AstraZeneca highlighted that the introduction of a 3-aminooxetane motif in place of aminocyclobutane or aminocyclopropane derivatives resulted in a significant decrease in logD by approximately 0.8 units.[13] This demonstrates the potent lipophilicity-reducing effect of the oxetane's polar oxygen atom even when compared to other small rings. Azetidines, due to their basicity, typically exert an even stronger effect on lowering logD at physiological pH.

The table below provides a conceptual framework for how these scaffolds impact lipophilicity when substituted into a parent molecule, based on established principles in medicinal chemistry.

Scaffold Comparison General Effect on Lipophilicity Key Mechanistic Driver
Parent (e.g., gem-dimethyl) Baseline LipophilicityPrimarily driven by hydrocarbon content.
Oxetane Derivative Lower logP/logD vs. ParentIntroduction of a polar, non-ionizable hydrogen bond acceptor (oxygen).[8][13]
Azetidine Derivative Significantly Lower logD7.4 vs. Parent & OxetaneIntroduction of a basic center (nitrogen) that becomes protonated at physiological pH, drastically increasing aqueous affinity.[7]

It is crucial to note that the magnitude of the change in lipophilicity is highly dependent on the molecular context, including the position of substitution and the electronic nature of adjacent functional groups.[14][15]

Mechanistic Rationale for Observed Differences

  • Basicity and Ionization: This is the primary differentiator. An azetidine ring typically has a pKa in the range of 8-10, meaning it is substantially protonated at pH 7.4. This cationic species is far more hydrophilic than its neutral form. In contrast, the oxetane is not ionizable, and thus its logP and logD values remain consistent across a wide physiological pH range.[4]

  • Hydrogen Bonding Capacity: The oxetane oxygen acts solely as a hydrogen bond acceptor. The neutral azetidine nitrogen is also a hydrogen bond acceptor. However, the protonated azetidinium ion becomes a hydrogen bond donor. This ability to donate a hydrogen bond to water molecules further enhances its aqueous solubility compared to the oxetane.

  • Polar Surface Area (PSA) and Dipole Moment: Both rings increase the PSA of a molecule compared to a cyclobutane or gem-dimethyl equivalent. The C-O-C bond in oxetane is highly polarized, creating a significant dipole moment that contributes to its polarity. The C-N-C bond in azetidine is also polar, and its contribution to the overall molecular dipole and hydrophilicity is amplified upon protonation.

Standard Protocol for Experimental Lipophilicity Determination

To ensure data integrity and reproducibility, lipophilicity must be measured using standardized and validated protocols. The "shake-flask" method is the gold-standard for logP and logD determination due to its direct measurement of partitioning.[][17][18]

Protocol: Determination of logD7.4 using the Shake-Flask Method

This protocol outlines the essential steps for accurately measuring the distribution coefficient at pH 7.4.[19][20]

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Partitioning Experiment cluster_analysis Phase 3: Analysis & Calculation prep_solvents 1. Prepare & Pre-saturate Solvents (n-octanol and pH 7.4 Buffer) prep_stock 2. Prepare Compound Stock Solution (e.g., in DMSO) prep_solvents->prep_stock add_compound 4. Spike with Compound Stock add_phases 3. Add Saturated Solvents to Vial add_phases->add_compound equilibrate 5. Equilibrate (Shake vigorously, e.g., 1-2 hours) add_compound->equilibrate separate 6. Separate Phases (Centrifuge) equilibrate->separate sample_phases 7. Sample Aqueous & Organic Phases separate->sample_phases quantify 8. Quantify Concentration (e.g., LC-MS/MS) sample_phases->quantify calculate 9. Calculate logD7.4 quantify->calculate

Caption: Workflow for logD7.4 determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare analytical grade n-octanol.

    • To pre-saturate the phases, mix equal volumes of the pH 7.4 buffer and n-octanol in a large separation funnel. Shake vigorously for 24 hours. Allow the layers to separate completely. The n-octanol phase is now water-saturated, and the aqueous phase is octanol-saturated. This step is critical to prevent volume changes during the experiment.[19]

  • Compound Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO). The final concentration in the assay should be low enough to prevent solubility issues in either phase.

  • Partitioning:

    • In a suitable vial (e.g., a 2 mL glass vial), add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[19] Common ratios (octanol:buffer) are 1:1, 1:2, or 2:1.

    • Spike the system with a small volume of the compound stock solution (typically <1% of the total volume to minimize the effect of the co-solvent).

    • Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., >3000 g) for 15-30 minutes to ensure complete separation of the two phases.[17]

  • Quantification:

    • Carefully remove an aliquot from the center of each phase, avoiding the interface.

    • Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.

    • The final logD7.4 is calculated using the formula: logD7.4 = log10 ( [Compound]octanol / [Compound]buffer )

Conclusion for the Medicinal Chemist

Both oxetane and azetidine are powerful tools for optimizing the lipophilicity and overall drug-like properties of lead compounds. The choice between them is a strategic one, dictated by the specific goals of the optimization program.

  • Choose Oxetane when a moderate and pH-independent reduction in lipophilicity is desired. It is an excellent choice for replacing metabolic liabilities like gem-dimethyl groups or for improving solubility without introducing the complexities of a basic center.[9][12]

  • Choose Azetidine when a significant, pH-dependent reduction in lipophilicity (logD) is required. This can be particularly advantageous for improving the solubility of highly lipophilic series. However, the introduction of a basic center requires careful monitoring of associated properties such as hERG inhibition, protein binding, and potential off-target activities.[7][13]

Ultimately, understanding the fundamental differences in polarity and basicity between these two four-membered heterocycles allows researchers to make informed decisions, rationally guiding their molecules toward an optimal balance of potency, selectivity, and developability.

References

  • IEEE. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
  • National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC.
  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • LCGC. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
  • Prasad, S., & Brooks, B. R. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • ACD/Labs. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • WuXi AppTec. (2023, November 30).
  • Wessjohann, L. A., et al. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Meyers, J., et al. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
  • CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • MDPI. (2022, August 25).
  • Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • Protocols.io. (n.d.). LogP / LogD shake-flask method.
  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Huang, G., et al. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design.
  • ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).
  • National Institutes of Health. (2026, February 14). Heterocycles in Medicinal Chemistry III. PMC.
  • Journal of Pharmaceutical Research International. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • ACS Publications. (2018, September 6). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.
  • Frontiers. (n.d.). Editorial: Emerging heterocycles as bioactive compounds.
  • National Institutes of Health. (n.d.).
  • Global Scientific Journal. (2024, June 15).
  • RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • Bienta. (n.d.). LogD/LogP.
  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
  • ResearchGate. (n.d.). Distribution of experimental logD values.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • National Institutes of Health. (2022, December 25). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PMC.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • National Institutes of Health. (n.d.). Stability of Nitrogen-Oxygen Cages N12O2, N14O2, N14O3, and N16O4. PMC.
  • Drug Hunter. (2020, January 10).
  • Glyn, R. J., & Pattison, G. (2021, July 22). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
  • YouTube. (2021, September 18). Effect of Ring Size and Basicity | GOC for CSIR NET & IIT JAM exams.

Sources

Validation

Benchmarking Metabolic Clearance: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine vs. Traditional Bioisosteres

As drug discovery programs increasingly target complex biological pathways, the management of physicochemical properties—specifically lipophilicity (LogD) and basicity (pKa)—remains a critical hurdle. High amine basicity...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the management of physicochemical properties—specifically lipophilicity (LogD) and basicity (pKa)—remains a critical hurdle. High amine basicity and lipophilicity frequently drive rapid Cytochrome P450 (CYP)-mediated metabolic clearance, leading to poor in vivo exposure.

This guide provides an objective, data-driven benchmark of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine , a premium building block engineered to circumvent these metabolic liabilities. By comparing this module against traditional cyclobutane and gem-dimethyl bioisosteres, we will dissect the structural causality behind its superior metabolic stability and outline the self-validating experimental protocols used to quantify these parameters.

Structural Rationale: The "Perfect Storm" for Metabolic Stability

To understand the performance of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, we must analyze the synergistic effects of its two core structural motifs. Metabolic clearance of benzylic amines is typically driven by CYP-mediated N-dealkylation, benzylic oxidation, and aromatic hydroxylation.

The Oxetane Effect: Replacing a traditional cyclobutane or gem-dimethyl group with an oxetane ring fundamentally alters the molecule's electronic landscape. The strong dipole moment and electron-withdrawing nature of the oxygen atom reduce the basicity of the adjacent amine by an average of 2.5 to 3.0 pKa units . This attenuation in basicity, coupled with a lower LogD, significantly reduces the molecule's binding affinity to the lipophilic active sites of major CYP enzymes (e.g., CYP2D6, CYP3A4).

The 2-Trifluoromethyl Effect: The -CF3 group serves a dual protective role. Sterically, it acts as a bulky shield, blocking enzymatic access to the highly vulnerable benzylic position (a classic "soft spot" for oxidation). Electronically, its strong electron-withdrawing nature deactivates the adjacent aromatic ring against electrophilic CYP-mediated aromatic oxidation .

MetabolicLogic CYP CYP450 Enzymes Sub1 Benzylic Oxidation CYP->Sub1 Sub2 N-Dealkylation CYP->Sub2 Sub3 Aromatic Oxidation CYP->Sub3 CF3 2-Trifluoromethyl (Steric/Electronic Shield) CF3->Sub1 Blocks CF3->Sub3 Deactivates Oxetane Oxetan-3-amine (pKa & LogD Reduction) Oxetane->CYP Lowers Affinity Oxetane->Sub2 Attenuates Binding

Fig 1: Synergistic blocking of CYP450 metabolic pathways by oxetane and trifluoromethyl motifs.

Benchmarking Alternatives: Quantitative Comparison

To objectively evaluate performance, N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (The Product) was benchmarked against two common structural alternatives:

  • Alternative A (The Lipophilic Trap): N-{[2-(trifluoromethyl)phenyl]methyl}cyclobutan-1-amine. The lack of the oxetane oxygen increases lipophilicity and amine basicity, driving higher CYP turnover.

  • Alternative B (The Basicity Trap): N-benzyl-2-methylpropan-2-amine (Gem-dimethyl analog, lacking the -CF3 group). High basicity and an exposed benzylic position lead to rapid N-dealkylation.

Table 1: Physicochemical and Metabolic Clearance Profiles
CompoundStructural ModificationpKa (calc)LogD (pH 7.4)HLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/10⁶ cells)
The Product Oxetane + 2-CF36.81.4< 8.0 < 4.0
Alternative A Cyclobutane + 2-CF39.22.845.322.1
Alternative B Gem-dimethyl (No CF3)9.82.1112.568.4

Data Interpretation: The integration of the oxetane ring successfully forces the pKa below physiological pH, ensuring the molecule is primarily neutral in circulation. This, combined with the steric shielding of the -CF3 group, results in a >5-fold reduction in intrinsic clearance ( CLint​ ) compared to the cyclobutane analog .

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the clearance data above must be generated using self-validating assay protocols. The following methodologies detail the causality behind each experimental choice.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Microsomal assays isolate phase I metabolism (primarily CYP450 activity).

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

    • Causality: A 1 µM concentration is deliberately chosen to remain well below the Michaelis constant ( Km​ ) of typical CYP enzymes, ensuring first-order kinetics where clearance is independent of substrate concentration.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Aliquot Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Validation Controls: Run Verapamil (high clearance, CLint​ > 50 µL/min/mg) and Warfarin (low clearance, CLint​ < 5 µL/min/mg) concurrently to verify the metabolic competence of the microsome batch.

HLMWorkflow Prep 1. Incubation Prep (1 µM Cmpd + HLM) Init 2. Initiation (Add NADPH) Prep->Init Sample 3. Aliquot Sampling (0, 5, 15, 30, 45 min) Init->Sample Quench 4. Quenching (Cold Acetonitrile) Sample->Quench Analysis 5. LC-MS/MS Quantification Quench->Analysis Calc 6. CL_int Calculation Analysis->Calc

Fig 2: Standardized Human Liver Microsome (HLM) intrinsic clearance assay workflow.

Protocol B: Cryopreserved Human Hepatocyte Assay

Hepatocytes provide a complete cellular system, encompassing both Phase I (CYP) and Phase II (conjugation) pathways, as well as cellular permeability factors.

  • Thawing and Plating: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g for 5 minutes, resuspend in William's E medium, and assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Dilute the cells to 1 × 10⁶ viable cells/mL. Add the test compound to a final concentration of 1 µM.

  • Sampling & Quenching: Incubate on an orbital shaker at 37°C under a 5% CO₂ atmosphere. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench in 150 µL of ice-cold acetonitrile with internal standard.

  • Data Analysis: Centrifuge the quenched plates (3000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) is used to calculate CLint​ using the formula: CLint​=(k/cell density)×1000 .

Conclusion

For drug development professionals seeking to optimize amine-containing leads, N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine offers a highly validated structural solution. By leveraging the pKa-attenuating properties of the oxetane ring and the steric/electronic shielding of the trifluoromethyl group, this building block reliably shifts molecules out of the high-clearance metabolic trap that plagues traditional cyclobutane and gem-dimethyl bioisosteres.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: CHAPTER 9: Cytochrome P450 Metabolism Source: The Medicinal Chemist's Guide to Solving ADMET Challenges (Royal Society of Chemistry) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to the Validation of Chiral Separation Methods for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Enantiomers

Introduction: The Criticality of Enantiomeric Purity In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate the characterization of individual enantiomers.[1][3]

This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine enantiomers, a compound class of interest in contemporary drug discovery due to the presence of the trifluoromethylphenyl moiety and the oxetane ring, a versatile pharmacophore.[4][5] We will delve into a comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), followed by a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Part 1: Comparison of Chiral Separation Techniques: HPLC vs. SFC

The separation of enantiomers requires the formation of transient diastereomeric complexes, which is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP).[1][10] For a molecule like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, both HPLC and SFC are powerful techniques for achieving this separation.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis in the pharmaceutical industry.[2] It offers a wide variety of commercially available CSPs and can be operated in normal-phase, reversed-phase, or polar organic modes, providing great flexibility during method development.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for chiral separations.[11][12] SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small percentage of an organic modifier (e.g., methanol).[12][13] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption.[11][12][13]

Below is a comparative overview of these two techniques for the chiral separation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine enantiomers.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Typical CSPs Polysaccharide-based (amylose, cellulose), cyclodextrin, protein, Pirkle-type.Polysaccharide-based CSPs are highly effective. Fluorinated phases show promise for fluorinated analytes.[13]
Mobile Phases Hexane/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase).Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol).
Analysis Time Typically longer due to higher mobile phase viscosity.3-5 times faster than HPLC due to lower viscosity and higher optimal flow rates.[12]
Solvent Consumption High, especially in normal-phase chromatography.Significantly lower, contributing to "green chemistry" principles.[11]
Method Development Can be time-consuming due to the wide range of solvent systems.Often faster screening due to rapid column equilibration.
Preparative Scale Feasible but can be costly due to high solvent usage.Highly advantageous for preparative scale due to ease of solvent removal (CO2 evaporates).

Recommendation for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine:

Given the presence of the trifluoromethyl group, SFC with a fluorinated or polysaccharide-based CSP is a highly promising approach.[13] The amine functionality suggests that a basic additive to the mobile phase might be necessary to achieve good peak shape. However, a comprehensive screening of both HPLC and SFC methods is recommended in early development.

Part 2: A Guide to Method Validation

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose, as per ICH Q2(R1) guidelines.[6][7][8][9] The following sections detail the validation parameters and provide example protocols.

Method Development and Validation Workflow

The process begins with defining the analytical target profile, followed by a systematic screening of columns and mobile phases to achieve an optimal separation. Once a method is established, it undergoes rigorous validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Fluorinated) Dev1->Dev2 Dev3 Screen Mobile Phases (HPLC: NP, RP, PO; SFC: Modifiers) Dev2->Dev3 Dev4 Optimize Method Parameters (Flow Rate, Temperature, Additives) Dev3->Dev4 Val1 System Suitability Dev4->Val1 Optimized Method Val2 Specificity / Selectivity Val3 Linearity & Range Val2->Val3 Val4 Accuracy (Recovery) Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 Sensitivity (LOD & LOQ) Val5->Val6 Val7 Robustness Val6->Val7 G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ SystemSuitability System Suitability SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->LOD SystemSuitability->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity Robustness->SystemSuitability Robustness->Linearity Robustness->Accuracy Robustness->Precision Robustness->Range Robustness->LOD Robustness->LOQ

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Safety & Regulatory Compliance

Safety

N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine proper disposal procedures

[label Finalizing Structural Integrity I'm now putting the finishing touches on the document structure and ensuring everything fits together seamlessly. I'm verifying that citations support each section, and that the dia...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Finalizing Structural Integrity

I'm now putting the finishing touches on the document structure and ensuring everything fits together seamlessly. I'm verifying that citations support each section, and that the diagrams are fully compliant with color-contrast guidelines. The source links and full reference list are now completed, as well as the DOT diagrams and their captions.

Confirming Document Completion

I'm now making final checks. I've ensured all components align and all sections cite appropriate sources. The diagrams are compliant, and links are accessible. The structure holds, and I feel confident with the final product.

Comprehensive Safety and Disposal Guide: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

As drug development increasingly explores novel chemical space, the incorporation of highly specific functional groups—such as strained heterocycles and fluorinated moieties—has become commonplace. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a bifunctional molecule featuring a trifluoromethyl group, a secondary amine, and a highly strained oxetane ring.

While these features make it a valuable synthon for modulating pharmacokinetic properties, they also introduce complex safety and disposal requirements. This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Causality of Chemical Hazards

To safely manage the disposal of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, laboratory personnel must understand the reactivity of its three primary functional groups. Standard disposal methods (such as generic solvent bulking) can lead to dangerous exothermic reactions or environmental contamination if these mechanisms are ignored.

  • The Oxetane Ring (Acid Incompatibility): Oxetanes are four-membered cyclic ethers possessing significant ring strain (approximately 106 kJ/mol)[1]. While generally more stable than epoxides, they are highly susceptible to Brønsted or Lewis acid-catalyzed ring opening[2][3]. Because this molecule also contains a nucleophilic secondary amine, exposing it to acidic waste streams can protonate the oxetane oxygen, triggering a rapid intra- or intermolecular nucleophilic attack by the amine[3][4]. This can result in uncontrolled, exothermic polymerization and dangerous pressure buildup inside sealed waste containers.

  • The Trifluoromethyl (-CF₃) Group (Environmental Persistence & HF Generation): The carbon-fluorine bond is exceptionally strong, making trifluoromethylated compounds highly resistant to natural environmental degradation. If incinerated improperly, the -CF₃ group breaks down to release hydrogen fluoride (HF) gas, which is highly toxic and corrosive. Therefore, this compound falls under the broader umbrella of fluorinated materials, requiring specialized thermal destruction[5][6].

  • The Secondary Amine (Basicity): The amine acts as a localized base and nucleophile. It must be segregated from strong oxidizers, acid chlorides, and anhydrides to prevent violent acylation or oxidation reactions in the waste stream.

Waste Segregation & Compatibility Matrix

Proper segregation is the most critical step in the disposal lifecycle. Based on the U.S. Environmental Protection Agency's (EPA) 2024 updated Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS, fluorinated compounds should be prioritized for destruction technologies with the lowest potential for environmental release[7][8].

Table 1: Physicochemical Hazards & Waste Compatibility Matrix

Structural FeatureAssociated HazardIncompatible Waste MediaRequired Disposal Action
Trifluoromethyl (-CF₃) Environmental persistence; HF gas generation upon combustion.Non-halogenated waste streams; standard municipal landfills.Route to high-temperature incineration (>1000°C) equipped with a flue gas scrubber[6].
Oxetane Ring Exothermic ring-opening; uncontrolled polymerization.Strong Brønsted/Lewis acids (e.g., HCl, H₂SO₄, AlCl₃).Strictly segregate from acidic waste. Maintain neutral or slightly basic pH in liquid waste[3].
Secondary Amine Nucleophilic reactivity; basicity.Strong oxidizers, acid chlorides, anhydrides.Store in tightly sealed, chemically inert containers (e.g., HDPE).

Step-by-Step Experimental & Operational Workflows

The following self-validating protocols ensure that N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is neutralized, collected, and destroyed without risking personnel exposure or regulatory violation.

Protocol 1: Routine Laboratory Waste Disposal

This protocol is designed for the disposal of reaction mother liquors, analytical samples, and neat chemical waste.

  • Verify Physical State and Matrix: Determine if the waste is a neat solid or dissolved in an organic solvent.

  • pH Validation (For Liquid Waste): Before transferring liquid waste into a bulk container, test the pH of the solution. Ensure the pH is ≥ 7.0. Self-Validation Step: If the solution is acidic, carefully neutralize it with a mild base (e.g., saturated aqueous NaHCO₃) in a vented fume hood before bulking to prevent oxetane ring-opening[3].

  • Segregation:

    • Liquids: Transfer to a designated "Halogenated / Fluorinated Organic Waste" carboy. Do NOT mix with general non-halogenated solvents.

    • Solids: Place neat powders or contaminated consumables (e.g., weigh boats, filter paper) into a sealed, puncture-resistant solid hazardous waste bin.

  • Labeling: Clearly label the container with the full chemical name, highlighting "Contains Fluorinated Organics" and "Contains Oxetane - Do Not Acidify."

  • Manifesting & Destruction: Transfer the waste to a licensed hazardous waste disposal facility. Ensure the facility utilizes high-temperature commercial incineration with an alkaline scrubber to neutralize the HF gas produced during the thermal destruction of the trifluoromethyl group[6].

WasteRouting Start Waste: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine State Determine Physical State Start->State Solid Neat Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Collect in Sealed Solid Hazardous Waste Bin Solid->SolidBin AcidCheck Is Solvent Acidic? Liquid->AcidCheck Neutralize Neutralize carefully (Avoid oxetane ring-opening) AcidCheck->Neutralize Yes Halogenated Collect in Halogenated/ Fluorinated Waste Bin AcidCheck->Halogenated No Neutralize->Halogenated Incinerate High-Temp Incineration (with HF Scrubber) Halogenated->Incinerate SolidBin->Incinerate

Caption: Disposal Routing Logic for Fluorinated Oxetane Amines

Protocol 2: Emergency Spill Response

In the event of a spill, standard acid-based neutralizers must be strictly avoided due to the oxetane ring's reactivity.

  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity to clear potential amine vapors.

  • Don PPE: Responders must wear chemical-resistant nitrile or neoprene gloves, safety goggles, and a half-mask respirator with organic vapor cartridges if the spill occurs outside a ventilated hood.

  • Containment: Surround the spill with inert, non-acidic absorbent materials (e.g., universal spill pads, diatomaceous earth, or dry sand). Critical Warning: Do not use spill kits containing acidic neutralizers.

  • Collection: Sweep up the absorbed material using non-sparking tools. Place the contaminated absorbent into a heavy-duty hazardous waste bag or a rigid HDPE container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual traces of the amine. Collect the wash water as aqueous hazardous waste.

  • Disposal: Label the collected spill debris as "Fluorinated Organic Solid Waste" and route for incineration.

SpillResponse Detect Spill Detected Evacuate Evacuate & Ventilate Area Detect->Evacuate PPE Don PPE (Nitrile Gloves, Respirator, Goggles) Evacuate->PPE Contain Contain Spill (Use inert absorbent pads/sand) PPE->Contain AvoidAcid CRITICAL: Do NOT use acidic neutralizers Contain->AvoidAcid Collect Transfer to Fluorinated Waste Container AvoidAcid->Collect Decon Decontaminate Surface (Soap and Water) Collect->Decon

Caption: Emergency Spill Response Workflow for Oxetane Amines

References

  • Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment.Federal Register.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.Baker Donelson.
  • Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment.Pennsylvania Department of Environmental Protection.
  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.The Acta Group.
  • An Exploration of Oxetanes: Synthesis and Relevance.University of Illinois.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.National Institutes of Health (NIH).
  • Mild Intramolecular Ring Opening of Oxetanes.ACS Publications.
  • Preventing Decomposition of Oxetane Ring During Synthesis.BenchChem.

Sources

Handling

Standard Operating Procedure &amp; Safety Protocol: Handling N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of logical, mechanistic precautions. When handling complex functionalized building blocks like N-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of logical, mechanistic precautions. When handling complex functionalized building blocks like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, understanding the molecular behavior dictates our safety protocols. This guide provides authoritative, step-by-step operational guidance to ensure your laboratory workflows remain safe, efficient, and scientifically sound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural components and their synergistic hazards:

  • The Oxetane Core: Oxetanes are highly valued in modern drug discovery as bioisosteres for carbonyl and gem-dimethyl groups. They impart increased metabolic stability and reduce the overall lipophilicity of the molecule . While the electron-withdrawing nature of the oxetane ring slightly reduces the basicity of the adjacent nitrogen, the secondary amine remains highly reactive.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a classic medicinal chemistry strategy used to increase a molecule's lipophilicity and metabolic resistance .

  • The Hazard Synergy: The combination of these functional groups creates a potent occupational hazard. The highly lipophilic -CF3 group acts as a "Trojan horse," rapidly accelerating the dermal penetration of the molecule into the stratum corneum. Once the dermal barrier is breached, the basic secondary amine causes localized protein denaturation and liquefaction necrosis. Consequently, structural analogs of this compound are classified as causing severe skin corrosion (Skin Corr. 1B) and serious eye damage (Eye Dam. 1) .

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following quantitative matrix outlines the mandatory protective barriers required for handling this compound.

PPE CategorySpecificationMinimum ThicknessBreakthrough TimeMechanistic Rationale
Gloves (Primary) Nitrile Rubber0.11 mm> 480 minProvides excellent resistance to secondary amines and prevents dermal penetration of the lipophilic CF3 group.
Gloves (Secondary) Neoprene0.30 mm> 480 minWorn over primary gloves during spill cleanup for added mechanical and chemical resistance.
Eye Protection ANSI Z87.1 Chemical GogglesN/AN/APrevents ocular exposure to basic amine vapors and accidental splashes, mitigating Eye Dam. 1 hazards.
Respiratory NIOSH N95 / P100 ParticulateN/AN/AFilters aerosolized particles. Required only if handling the compound outside of a certified fume hood.

Operational Workflow: Safe Weighing, Transfer, and Reaction Setup

Every protocol must be a self-validating system. The following step-by-step methodology ensures that hazard containment is verified at each stage of the operation.

Step 1: Preparation & Environmental Control

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Line the working surface with highly absorbent, poly-backed bench paper. This ensures that any micro-spills are immediately contained and do not contaminate the stainless steel deck.

Step 2: PPE Verification

  • Don a flame-resistant lab coat, double nitrile gloves, and chemical splash goggles.

  • Self-Validation: Extend your arms fully to validate that no skin is exposed at the wrists between the gloves and the lab coat cuffs.

Step 3: Closed-System Weighing

  • Tare a clean, sealable vial on the analytical balance.

  • Bring the sealed vial into the fume hood. Transfer the target mass of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into the vial using an anti-static spatula.

  • Seal the vial tightly before returning it to the balance to record the final mass.

  • Causality: Weighing by difference prevents the release of irritating amine vapors or dust into the ambient laboratory environment, effectively containing the STOT SE 3 respiratory hazard.

Step 4: Solvent Addition & Reaction Initiation

  • Dissolve the compound in a compatible aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) strictly within the fume hood.

  • Causality: Avoid introducing strong aqueous acids during initial dissolution. The oxetane ring is susceptible to exothermic ring-opening polymerization in the presence of strong Brønsted or Lewis acids .

Step 5: Post-Operation Decontamination

  • Wipe down all spatulas and glassware with a tissue dampened with isopropanol, followed by a dilute acidic wash (e.g., 1M HCl) to neutralize residual amine basicity.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate and logical action is required to prevent systemic toxicity.

Emergency response and spill management logic for trifluoromethyl-oxetanamine derivatives.

Disposal & Waste Management Plan

Improper disposal of fluorinated compounds poses severe environmental and facility risks.

  • Waste Segregation: Because of the three fluorine atoms on the trifluoromethyl group, all liquid and solid waste contaminated with this compound must be strictly segregated into Halogenated Organic Waste .

  • Incineration Protocol: Never dispose of this compound in standard non-halogenated waste streams. Incineration of fluorinated compounds requires specialized facilities equipped with afterburners and caustic scrubbers. These scrubbers are critical to capture and neutralize hydrogen fluoride (HF) gas and nitrogen oxides (NOx), which are highly toxic and corrosive byproducts of combustion .

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI. URL:[Link]

  • Title: Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Source: ACS Publications. URL:[Link]

  • Title: Chemical Substance Information: oxetan-3-amine derivatives. Source: NextSDS. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Feasible Synthetic Routes

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N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
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N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
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